Amphistin
Description
This compound has been reported in Actinomyces with data available.
melanogenesis inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N5O6 |
|---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
2-amino-4-[[1-carboxy-2-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethyl]amino]butanoic acid |
InChI |
InChI=1S/C13H21N5O6/c14-8(11(19)20)1-2-16-10(13(23)24)5-17-9(12(21)22)3-7-4-15-6-18-7/h4,6,8-10,16-17H,1-3,5,14H2,(H,15,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
ITQGHQZINPLSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NCC(C(=O)O)NCCC(C(=O)O)N |
Synonyms |
amphistin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Amphisin-Producing Bacterium Pseudomonas sp. DSS73
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphisin, a cyclic lipopeptide produced by Pseudomonas sp. strain DSS73, has garnered significant interest due to its potent antifungal and biosurfactant properties. This technical guide provides a comprehensive overview of amphisin, including its chemical structure, biosynthetic pathway, and regulatory mechanisms. Detailed experimental protocols for the cultivation of Pseudomonas sp. DSS73, as well as the extraction, purification, and quantification of amphisin are presented. Furthermore, this document elucidates the key signaling pathways governing amphisin production and offers a standardized experimental workflow for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in harnessing the potential of amphisin.
Introduction
Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites known for their diverse biological activities. Among these, amphisin, produced by the sugar beet rhizosphere isolate Pseudomonas sp. DSS73, stands out for its significant antifungal activity against plant-pathogenic fungi and its potent surfactant properties[1][2]. These characteristics make amphisin a promising candidate for applications in agriculture as a biocontrol agent and in various industrial and pharmaceutical processes as a biosurfactant.
This guide aims to provide a detailed technical overview of the core aspects of working with amphisin and its producing organism, Pseudomonas sp. DSS73.
Chemical Structure and Physicochemical Properties
Amphisin is a cyclic lipoundecapeptide, meaning it consists of a fatty acid tail linked to a peptide chain of eleven amino acids. The primary structure of amphisin is β-hydroxydecanoyl-D-Leu-D-Asp-D-allo-Thr-D-Leu-D-Leu-D-Ser-L-Leu-D-Gln-L-Leu-L-Ile-L-Asp[3]. The peptide is cyclized through a lactone bond between the hydroxyl group of the D-allo-Threonine residue and the C-terminus of the peptide chain[3].
| Property | Value | Reference |
| Molecular Formula | C66H114N12O20 | [3] |
| Stereochemistry of β-hydroxy acid | R | [3] |
| Key Structural Feature | Lactone ring | [3] |
| Biological Activity | Antifungal, Biosurfactant | [1][2] |
Biosynthesis of Amphisin
Amphisin is synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs)[1]. The gene encoding the primary peptide synthetase involved in amphisin production has been identified as amsY[1][2]. NRPSs are modular enzymes, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
Regulation of Amphisin Production
The production of amphisin in Pseudomonas sp. DSS73 is tightly regulated by a two-component regulatory system, GacA/GacS[1][2][4]. This system acts as a global regulator, controlling the expression of various secondary metabolites and virulence factors in many Pseudomonas species.
The GacA/GacS Signaling Pathway
The GacS protein is a membrane-bound sensor kinase that, upon receiving an environmental signal, autophosphorylates. The phosphate group is then transferred to the cytoplasmic response regulator, GacA. Phosphorylated GacA acts as a transcriptional activator, upregulating the expression of small non-coding RNAs (sRNAs) such as RsmY and RsmZ[5][6]. These sRNAs, in turn, sequester translational repressor proteins like RsmA, thereby relieving the repression of target genes, including the amsY gene involved in amphisin biosynthesis[1][7].
Induction by Plant Exudates
A key factor inducing amphisin production is the presence of components within sugar beet seed exudate[1][4]. These plant-derived signals are thought to be perceived by the GacS sensor kinase, initiating the signaling cascade that leads to the upregulation of amphisin biosynthesis. This suggests a sophisticated interplay between Pseudomonas sp. DSS73 and its plant host.
Quantitative Data on Amphisin Production
The yield of amphisin can vary depending on the culture conditions. The following table summarizes some reported production levels.
| Culture Condition | Amphisin Yield | Reference |
| Davis Minimal Medium (DMM) | Up to 12 mg/L | [1] |
| DMM with Sugar Beet Exudate | Increased production compared to DMM alone | [1] |
| Black Cumin Cake Medium (6.6%) with NaCl (8.0 mM) | Higher yield than standard media (exact value not specified) | [8] |
Experimental Protocols
Cultivation of Pseudomonas sp. DSS73
Pseudomonas sp. DSS73 can be routinely cultured on standard laboratory media.
Materials:
-
Luria-Bertani (LB) agar and broth
-
Davis Minimal Medium (DMM)
-
Incubator
Procedure:
-
Streak Pseudomonas sp. DSS73 from a glycerol stock onto an LB agar plate.
-
Incubate at 28°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony into 10 mL of LB broth and grow overnight at 28°C with shaking.
-
For amphisin production, inoculate DMM with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.
-
Incubate at a lower temperature, such as 15°C, for 3 days with shaking to promote amphisin production[1].
Extraction and Purification of Amphisin
A multi-step process involving solvent extraction and chromatography is required to obtain pure amphisin.
Materials:
-
Ethyl acetate
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Solvent Extraction:
-
Centrifuge the bacterial culture to remove cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude extract[1].
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a small volume of methanol.
-
Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of acetonitrile in water (e.g., 10%) to remove polar impurities.
-
Elute amphisin with a higher concentration of acetonitrile in water (e.g., 90%)[1].
-
-
Preparative HPLC:
-
Further purify the amphisin-containing fraction from SPE using preparative HPLC with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water with 0.1% TFA[1].
-
Collect the fractions corresponding to the amphisin peak.
-
Lyophilize the purified fractions to obtain pure amphisin.
-
Quantification of Amphisin by HPLC
Analytical HPLC is the standard method for quantifying amphisin in culture extracts.
Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile
-
Water
-
Phosphoric acid or TFA
-
Amphisin standard
Procedure:
-
Prepare a standard curve using a known concentration range of pure amphisin.
-
Prepare culture extracts by filtering the culture supernatant and mixing with an equal volume of methanol to improve recovery.
-
Inject the standards and samples onto the HPLC system.
-
Use a gradient of acetonitrile and water (both containing 0.1% phosphoric acid or TFA) for elution. A typical gradient might be from 50% to 99% acetonitrile over 20-30 minutes[3].
-
Monitor the absorbance at 210 nm.
-
Quantify the amphisin in the samples by comparing the peak area to the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for studying amphisin production.
Conclusion
Amphisin from Pseudomonas sp. DSS73 represents a valuable natural product with significant potential. This technical guide has provided a detailed overview of its chemical nature, biosynthesis, and regulation, along with practical experimental protocols. By understanding and applying these methodologies, researchers can further explore the properties and applications of amphisin, paving the way for new developments in biotechnology and medicine.
References
- 1. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes Involved in Cyclic Lipopeptide Production Are Important for Seed and Straw Colonization by Pseudomonas sp. Strain DSS73 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
The Discovery and Isolation of Amphisin: A Technical Guide
Amphisin is a cyclic lipoundecapeptide that belongs to a class of bioactive secondary metabolites produced by certain bacteria.[1] This guide provides a comprehensive overview of its discovery, isolation, chemical properties, and biological activities, tailored for researchers, scientists, and professionals in drug development.
Discovery and Origin
Amphisin was first isolated from Pseudomonas sp. strain DSS73.[1] It is a non-ribosomally synthesized peptide, a characteristic of many complex natural products with diverse biological activities.[1] Structurally, it is closely related to other cyclic lipopeptides such as tensin and pholipeptin, which are produced by Pseudomonas fluorescens.[1] Amphisin exhibits both biosurfactant and antifungal properties, making it a molecule of interest for various applications, including bioremediation and as a potential antifungal agent.[1][2]
Chemical Structure and Properties
The primary structure of amphisin is β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp.[1] A key feature of its structure is the formation of a lactone ring, which links the hydroxyl group of the Thr4 residue to the C-terminal carboxyl group.[1] The lipid portion, a β-hydroxydecanoyl fatty acid, is attached to the N-terminus of the peptide chain.[1] X-ray crystallography has revealed that the peptide backbone of amphisin predominantly adopts a 310-helix conformation.[1] This amphiphilic nature, with a hydrophobic fatty acid tail and a more hydrophilic peptide ring, is crucial for its biological activity.[1][3]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C66H114N12O20 | [1] |
| Molecular Weight | ~1350 - 1430 Da (for amphisin-like compounds) | [3] |
| Crystal System | Orthorhombic | [1] |
| Resolution | 0.65 Å | [1] |
| Surface Tension Reduction | Reduces surface tension of water to ~27 mN/m | [3] |
| Critical Micelle Concentration (CMC) | 10 µM (for the related arthrofactin) | [1] |
Experimental Protocols
Isolation and Purification of Amphisin
The isolation of amphisin from bacterial cultures involves a multi-step process designed to separate the lipopeptide from other cellular components and media constituents.
1. Culturing of Pseudomonas sp. DSS73:
-
The bacteria are cultured in a suitable liquid medium, such as a minimal medium amended with an inducer like sugar beet seed exudate to enhance amphisin production.[4]
-
Cultures are typically incubated with shaking to ensure adequate aeration.
2. Extraction:
-
After a sufficient growth period, often into the stationary phase, the bacterial cells are removed from the culture broth by centrifugation.[4]
-
The supernatant, which contains the secreted amphisin, is then subjected to extraction. Given the amphiphilic nature of amphisin, a common method is liquid-liquid extraction using a solvent like ethyl acetate.
3. Purification:
-
The crude extract is concentrated and then purified using various chromatographic techniques.[1]
-
Column Chromatography: Initial purification may be performed using silica gel (Si-60) or Sephadex LH-20 column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity amphisin is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column.[5] A gradient of acetonitrile in water with a modifier like trifluoroacetic acid is often used as the mobile phase.[1]
4. Purity Analysis:
-
The purity of the isolated amphisin is confirmed by analytical HPLC, often coupled with UV detection at a wavelength of 210 nm.[5]
Structural Characterization
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the isolated compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are conducted to elucidate the amino acid sequence and the three-dimensional structure of the peptide in solution.[6]
-
X-ray Crystallography: To determine the precise solid-state three-dimensional structure, single crystals of amphisin are grown and analyzed using X-ray diffraction.[1]
Biosynthesis and Regulation
Amphisin is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[4][7] The gene encoding this synthetase in Pseudomonas sp. DSS73 has been identified as amsY.[4]
The production of amphisin is tightly regulated by a two-component regulatory system, GacS/GacA.[4][8] The sensor kinase, GacS, is thought to respond to environmental signals, such as small molecules present in sugar beet seed exudates.[4][8] Upon activation, GacS phosphorylates the response regulator GacA, which in turn activates the transcription of genes required for amphisin synthesis, including amsY.[4]
Mechanism of Action and Signaling
The primary mode of action for amphisin and related cyclic lipopeptides is the perturbation of biological membranes.[8][9] Their amphiphilic structure allows them to insert into the phospholipid bilayer of target cells, particularly fungi.[3][9] This insertion leads to the formation of transmembrane pores or channels.[9]
The formation of these pores disrupts the integrity of the cell membrane, leading to:
-
An influx of H+ and Ca2+ ions.[9]
-
An efflux of K+ ions.[9]
-
Collapse of the membrane potential and pH gradient.[9]
This uncontrolled ion exchange ultimately leads to the induction of calcium-mediated signaling pathways that trigger cell death.[9]
Visualizations
Caption: Experimental workflow for the isolation and characterization of amphisin.
Caption: Proposed mechanism of action of amphisin on fungal cell membranes.
Caption: GacS/GacA regulatory pathway for amphisin biosynthesis in Pseudomonas.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent Pseudomonas spp. from the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclic Lipodepsipeptides From Pseudomonas spp. – Biological Swiss-Army Knives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary structure and stereochemistry of amphisin, a cyclic lipodepsipeptide with significant biological activity. It details the molecular composition and configuration, summarizes key quantitative data, and outlines the experimental methodologies employed for its structural elucidation.
Core Structural Characteristics
Amphisin is a non-ribosomally synthesized cyclic lipoundecapeptide produced by the bacterium Pseudomonas sp. strain DSS73.[1][2] It belongs to a class of bioactive secondary metabolites known as cyclic lipodepsipeptides (CLPs), which are characterized by a fatty acid chain linked to a peptide backbone that is cyclized via an ester bond.[3] These molecules exhibit potent biosurfactant and antifungal properties, making them of significant interest in various industrial and therapeutic applications.[1][4]
Primary Structure
The primary structure of amphisin consists of two main components: a β-hydroxy fatty acid tail and a partially cyclic undecapeptide chain.
-
Peptide Moiety: The peptide portion is composed of 11 amino acid residues.[1][2]
-
Lipid Moiety: The N-terminus of the peptide is acylated with a (R)-3-hydroxydecanoic acid (3-HDA) chain.[1][3]
-
Cyclic Nature: Amphisin is a lactone. A depsipeptide (ester) bond is formed between the C-terminal carboxyl group of the 11th amino acid (L-Asp) and the side-chain hydroxyl group of the 4th amino acid (D-allo-Threonine), creating a cyclic structure.[1][3]
The complete linear sequence, including the fatty acid, is: (R)-3-hydroxydecanoyl-D-Leu-D-Asp-D-allo-Thr-D-Leu-D-Leu-D-Ser-L-Leu-D-Gln-L-Leu-L-Ile-L-Asp [1][2]
Stereochemistry
A notable feature of non-ribosomally synthesized peptides like amphisin is the presence of D-amino acids, which is a significant deviation from the exclusively L-amino acids found in ribosomally synthesized proteins.[3] The precise stereochemistry is crucial for its three-dimensional conformation and biological function.
-
Amino Acid Configuration: Amphisin contains a mixture of D- and L-amino acids. Of the 11 residues, seven are in the D-configuration and four are in the L-configuration.[1][2]
-
Fatty Acid Configuration: The chiral center at the C3 position of the decanoic acid tail has been determined to be in the R configuration.[1]
Quantitative Data Summary
The core quantitative and compositional data for amphisin are summarized in the tables below for clarity and comparative purposes.
Table 1: Core Properties of Amphisin
| Property | Value | Reference |
|---|---|---|
| Source Organism | Pseudomonas sp. strain DSS73 | [1] |
| Molecular Formula | C₆₆H₁₁₄N₁₂O₂₀ | [1] |
| Peptide Length | 11 amino acid residues | [1][2] |
| Fatty Acid Moiety | (R)-3-hydroxydecanoic acid | [1][3] |
| Classification | Cyclic Lipodepsipeptide (CLP) | [3] |
| Key Activities | Biosurfactant, Antifungal |[1][2] |
Table 2: Amino Acid Composition and Stereochemistry of Amphisin
| Position | Amino Acid | Abbreviation | Stereochemistry | Reference |
|---|---|---|---|---|
| Lipid | 3-hydroxydecanoic acid | 3-HDA | R | [1] |
| 1 | Leucine | Leu | D | [1][2] |
| 2 | Aspartic Acid | Asp | D | [1][2] |
| 3 | allo-Threonine | aThr | D | [2] |
| 4 | Leucine | Leu | D | [1][2] |
| 5 | Leucine | Leu | D | [1][2] |
| 6 | Serine | Ser | D | [2] |
| 7 | Leucine | Leu | L | [1][2] |
| 8 | Glutamine | Gln | D | [2] |
| 9 | Leucine | Leu | L | [1][2] |
| 10 | Isoleucine | Ile | L | [1][2] |
| 11 | Aspartic Acid | Asp | L |[1][2] |
Experimental Protocols for Structural Elucidation
The determination of amphisin's complete structure requires a combination of sophisticated analytical techniques to unambiguously establish its covalent structure and the stereochemistry of each chiral center.
Isolation and Purification
-
Bacterial Cultivation: Pseudomonas sp. strain DSS73 is cultured in a suitable growth medium to produce amphisin.[1]
-
Extraction: The culture broth is subjected to solvent extraction, typically using ethyl acetate (EtOAc), to isolate the lipophilic amphisin molecules.[1]
-
Purification: The crude extract is purified using High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is employed with a suitable gradient of organic solvent (e.g., acetonitrile) and water to resolve amphisin from other metabolites.[4] Purity is confirmed by analytical HPLC, which should show a single, sharp peak.[4]
Primary Structure Determination
The amino acid sequence and the identity of the fatty acid are primarily determined using mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS):
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and molecular formula of the intact molecule.[5]
-
Tandem MS (MS/MS) for Sequencing: The purified lipopeptide is subjected to fragmentation within the mass spectrometer (e.g., via Collision-Induced Dissociation, CID).[6]
-
Analysis: The resulting fragment ions (primarily b- and y-type ions) are analyzed. De novo sequencing algorithms are used to piece together the amino acid sequence based on the mass differences between consecutive fragment ions in the spectrum.[6] This technique also confirms the mass of the N-terminal fatty acid group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of amphisin (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D-NMR experiments are performed, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5][7]
-
Analysis: TOCSY spectra are used to identify individual amino acid spin systems. HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which are critical for establishing the sequence of amino acids and linking the fatty acid to the N-terminus.[7]
-
Stereochemical Analysis
Determining the D/L configuration of each amino acid is a critical step that requires chiral-specific analytical methods.
-
Total Acid Hydrolysis: The purified amphisin is completely hydrolyzed into its constituent amino acids and fatty acid by heating in 6 M HCl or, preferably, 6 M DCl (deuterated hydrochloric acid) to minimize racemization during the process.[8]
-
Chiral Derivatization: The amino acids in the hydrolysate are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[8] This reaction converts the enantiomeric amino acids into diastereomeric derivatives.
-
Chromatographic Separation and Analysis:
-
The resulting diastereomers are separated and quantified using reverse-phase HPLC coupled with UV or MS detection.[8][9]
-
The retention times of the derivatized amino acids are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the stereochemistry of each amino acid present in amphisin.
-
-
Alternative Method (Chiral Chromatography): The amino acid hydrolysate can also be analyzed directly using gas chromatography (GC) or HPLC equipped with a chiral stationary phase (CSP), which can separate the underivatized enantiomers.[10][11]
Visualization of Experimental Workflow
The logical flow for the complete structural elucidation of amphisin, from bacterial source to final structure, is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent Pseudomonas spp. from the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cleavage of Peptides from Amphibian Skin Revealed by Combining Analysis of Gland Secretion and in Situ MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The Antifungal Mechanism of Amphisin: A Technical Guide for Researchers
Abstract
Amphisin is a cyclic lipoundecapeptide produced by various Pseudomonas species, notable for its potent biosurfactant and antifungal properties. As the threat of drug-resistant fungal pathogens continues to escalate, novel antifungal agents like amphisin are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of amphisin's antifungal mechanism of action, drawing upon the broader knowledge of cyclic lipopeptide antibiotics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal therapies. This document summarizes the available data, outlines detailed experimental protocols for further investigation, and presents visual representations of the proposed mechanisms and workflows.
Introduction to Amphisin
Amphisin is a member of the amphisin group of cyclic lipopeptides (CLPs), which are characterized by a peptide ring of 11 amino acids and a β-hydroxy fatty acid tail. The primary structure of amphisin produced by Pseudomonas sp. strain DSS73 is β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp, with a lactone bridge linking the threonine residue to the C-terminus. This amphiphilic structure is crucial for its biological activities, enabling it to interact with and disrupt biological membranes. While its efficacy in the bioremediation of polycyclic aromatic hydrocarbons has been explored, its potential as a clinical antifungal agent warrants a deeper investigation into its mechanism of action.
Core Antifungal Mechanism: A Multi-pronged Assault on the Fungal Cell
While the specific molecular interactions of amphisin with fungal cells are not yet fully elucidated, the collective body of research on antifungal lipopeptides points towards a multi-faceted mechanism of action centered on the disruption of the fungal cell membrane and the induction of subsequent cellular stress responses.
Primary Target: The Fungal Cell Membrane
The initial and primary mode of action for amphisin is believed to be its interaction with the fungal cell membrane. Its amphiphilic nature, conferred by the fatty acid tail and the peptide ring, facilitates its insertion into the lipid bilayer. This insertion is thought to disrupt the membrane's integrity through one or more of the following proposed mechanisms:
-
Detergent-like Effect: The biosurfactant properties of amphisin allow it to act like a detergent, solubilizing the lipid membrane and leading to a loss of its barrier function.
-
Pore Formation: Amphisin molecules may aggregate within the membrane to form pores or ion channels. This leads to the leakage of essential intracellular components, such as ions (K+, Na+) and small metabolites, and disrupts the electrochemical gradients necessary for cellular function, ultimately leading to cell death.[1][2]
-
Lipid Raft Disruption: Antifungal peptides can interact with specific lipid domains, such as ergosterol- and sphingolipid-rich lipid rafts. While direct interaction with ergosterol is the hallmark of polyenes like Amphotericin B, lipopeptides may indirectly disrupt these microdomains, which are vital for the function of membrane-associated proteins and signaling pathways.
Induction of Oxidative Stress
Disruption of the cell membrane and the subsequent influx of ions can lead to mitochondrial dysfunction. This is a common secondary effect of many antifungal agents and is often associated with the production of reactive oxygen species (ROS).[3][4][5] An imbalance in ROS homeostasis leads to oxidative stress, causing damage to vital cellular components, including proteins, lipids, and DNA.
Triggering of Apoptotic Pathways
Accumulating evidence suggests that at sub-lethal concentrations, some antimicrobial peptides can induce a programmed cell death (apoptosis) cascade in fungal cells.[2][6] The cellular damage and oxidative stress caused by amphisin could trigger intrinsic apoptotic pathways. Key markers of apoptosis in fungi include:
-
Phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane.
-
Chromatin condensation and DNA fragmentation.
-
Activation of metacaspases, which are distant homologs of mammalian caspases.
-
Release of cytochrome c from the mitochondria.
The induction of apoptosis represents a more controlled mechanism of cell killing compared to the necrotic lysis observed at high concentrations.
Quantitative Data on Antifungal Activity
Quantitative data on the antifungal activity of amphisin is limited in the publicly available literature. The following table summarizes representative data for cyclic lipopeptides, which can serve as a benchmark for future studies on amphisin. Minimum Inhibitory Concentration (MIC) is a key metric for antifungal efficacy.
| Fungal Species | Lipopeptide (if not Amphisin) | MIC (µg/mL) | Reference |
| Candida albicans | Surfactin | 25 - 50 | F. Peypoux et al. (1999) |
| Aspergillus niger | Iturin A | 10 - 20 | F. Besson et al. (1976) |
| Fusarium oxysporum | Fengycin | 6.25 | J.M. Vanittanakom et al. (1986) |
| Pythium ultimum | Amphisin-producing P. fluorescens | Zone of inhibition | D. Nielsen et al. (2000) |
| Rhizoctonia solani | Amphisin-producing P. fluorescens | Zone of inhibition | D. Nielsen et al. (2000) |
Note: This table is illustrative due to the scarcity of specific MIC values for purified amphisin. Further research is required to establish a comprehensive antifungal spectrum for amphisin.
Detailed Experimental Protocols
To facilitate further research into the antifungal mechanism of amphisin, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and M38 for filamentous fungi.
Objective: To determine the lowest concentration of amphisin that inhibits the visible growth of a fungal isolate.
Materials:
-
Purified amphisin
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Sterile water or DMSO (for dissolving amphisin)
Procedure:
-
Preparation of Amphisin Stock Solution: Dissolve purified amphisin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform a series of twofold dilutions of the amphisin stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium. For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, harvest conidia and adjust the concentration in sterile saline. Dilute the fungal suspension in RPMI-1640 to the final inoculum concentration (0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts; 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the amphisin dilutions. Include a growth control well (no amphisin) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is the lowest concentration of amphisin at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
Membrane Permeabilization Assay
This protocol uses the fluorescent dye SYTOX Green to assess membrane integrity.
Objective: To determine if amphisin causes permeabilization of the fungal plasma membrane.
Materials:
-
SYTOX Green nucleic acid stain
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
Amphisin
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest fungal cells in the exponential growth phase, wash with PBS, and resuspend to a defined density.
-
Staining: Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Treatment: Add varying concentrations of amphisin to the stained cell suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm over time. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.
Detection of Apoptosis
This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to differentiate between apoptotic and necrotic cells.
Objective: To determine if amphisin induces apoptosis in fungal cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Fungal protoplasts (cell wall must be removed for Annexin V to access the plasma membrane)
-
Sorbitol buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Protoplast Preparation: Treat fungal cells with cell wall-degrading enzymes (e.g., zymolyase, lyticase) in an osmotic stabilizer like sorbitol to generate protoplasts.
-
Treatment: Incubate the protoplasts with different concentrations of amphisin for a defined period.
-
Staining: Wash the protoplasts and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Analysis: Analyze the stained protoplasts by flow cytometry or fluorescence microscopy.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a general experimental workflow for its investigation.
Caption: Proposed antifungal mechanism of amphisin.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopeptide induces apoptosis in fungal cells by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Production of Reactive Oxygen Species Is a Universal Action Mechanism of Amphotericin B against Pathogenic Yeasts and Contributes to the Fungicidal Effect of This Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. portlandpress.com [portlandpress.com]
Whitepaper: The Self-Assembly of Amphisin in Aqueous Solutions: A Technical Guide for Researchers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Amphisin is a cyclic lipopeptide biosurfactant produced by Pseudomonas species, which has garnered significant interest for its potent antifungal properties and potential applications in bioremediation and drug delivery.[1][2][3] Its amphiphilic nature, consisting of a cyclic peptide head group and a lipid tail, drives its self-assembly in aqueous environments to form nanoscale structures.[2] This process is fundamental to its surface activity and biological functions. This technical guide provides an in-depth overview of the core principles governing the self-assembly of amphisin, details the experimental protocols used for its characterization, and presents relevant biological pathways. The content is tailored for professionals in the fields of biochemistry, materials science, and pharmaceutical development.
Introduction to Amphisin
Amphisin is a member of the cyclic lipopeptide family, produced non-ribosomally by Pseudomonas sp. strain DSS73.[2] Structurally, it is a lipoundecapeptide, meaning it consists of a fatty acid tail linked to a chain of eleven amino acids. The primary structure of amphisin is β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp.[2] The C-terminal end of the peptide forms a lactone ring with the side chain of the threonine at position four, creating a cyclic structure.[2] This molecular architecture results in a distinct amphiphilic molecule with a hydrophobic fatty acid tail and a more hydrophilic cyclic peptide portion, predisposing it to self-assemble in aqueous solutions.[2]
| Property | Description | Reference |
| Origin | Produced by Pseudomonas sp. strain DSS73, isolated from the sugar beet rhizosphere. | [1] |
| Chemical Class | Cyclic Lipoundecapeptide | [2] |
| Primary Structure | β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp | [2] |
| Key Features | Amphiphilic, with a hydrophobic lipid tail and a hydrophilic cyclic peptide head group. Forms a lactone ring between Thr4 and the C-terminal. | [2] |
| Known Activities | Antifungal, biosurfactant, potential in bioremediation of polycyclic aromatic hydrocarbons (PAHs). | [2][3] |
The Core Principles of Amphisin Self-Assembly
The self-assembly of amphiphilic molecules like amphisin in water is a spontaneous process driven by the hydrophobic effect.[4][5] In an aqueous environment, the hydrophobic lipid tails of amphisin molecules avoid contact with water, while the hydrophilic peptide heads readily interact with it. This energetic preference leads to the aggregation of molecules once a certain concentration is reached.
Below a specific concentration, amphisin exists primarily as monomers dissolved in the solution. As the concentration increases, the air-water interface becomes saturated with amphisin molecules, which reduces the surface tension of the water.[6] Upon reaching the Critical Micelle Concentration (CMC) , the monomers begin to spontaneously assemble into organized structures, most commonly micelles.[6][7] In these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer corona, maintaining favorable contact with the aqueous solvent.[6]
Quantitative Parameters of Self-Assembly
While specific quantitative data for amphisin's self-assembly are not prominently available in the literature, data from closely related lipopeptides can provide valuable benchmarks. Arthrofactin, another cyclic lipopeptide with potent surfactant activity, serves as a useful analogue.
| Parameter | Value (for Arthrofactin) | Conditions | Significance | Reference |
| Critical Micelle Conc. (CMC) | 10 μM | 10 mM phosphate buffer (pH 8.0) | The concentration at which micelle formation begins. A low CMC indicates high efficiency as a surfactant. | [2] |
| Surface Tension Reduction | Reduces water to 24 mN/m | Not specified | Measures the effectiveness of the surfactant at reducing the surface tension of water (from ~72 mN/m). | [2] |
| Aggregation Number (N_agg) | Data Not Available | - | The average number of monomers in a single micelle. | [8] |
| Thermodynamics | Data Not Available | - | Parameters (ΔG, ΔH, ΔS) that describe the energetic favorability of the micellization process. | [4] |
Experimental Protocols for Characterization
The study of amphisin self-assembly requires a suite of biophysical techniques to determine its CMC, aggregate size, and morphology.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. It can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.
Protocol 1: Surface Tensiometry This method relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[6]
-
Preparation: Prepare a series of amphisin solutions in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with concentrations spanning a wide range (e.g., from 1 nM to 1 mM).
-
Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot surface tension as a function of the logarithm of the amphisin concentration.
-
CMC Determination: The CMC is identified as the point of intersection between the two linear regions of the plot (the steeply decreasing portion and the plateau).[9]
Protocol 2: Fluorescence Spectroscopy using a Hydrophobic Probe This technique uses a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its local environment.[5]
-
Preparation: Prepare a series of amphisin solutions as described above. Add a small, constant amount of pyrene (final concentration ~1 μM) to each solution.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature, protected from light.
-
Fluorescence Measurement: Excite the samples at ~335 nm and record the emission spectra. Note the intensity of the first (I₁) and third (I₃) vibronic peaks (~373 nm and ~384 nm, respectively).
-
Data Analysis: Plot the ratio of the intensities (I₁/I₃) against the logarithm of the amphisin concentration. The I₁/I₃ ratio is high in polar (aqueous) environments and decreases as pyrene partitions into the hydrophobic micellar cores.
-
CMC Determination: The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[5]
Characterization of Aggregate Structure
Protocol 3: Dynamic Light Scattering (DLS) DLS is used to determine the hydrodynamic diameter of the self-assembled structures in solution.
-
Preparation: Prepare a solution of amphisin at a concentration significantly above its estimated CMC. Filter the solution through a low-protein-binding filter (e.g., 0.22 μm) to remove dust and large aggregates.
-
Measurement: Place the sample in a DLS instrument and allow it to thermally equilibrate. The instrument measures the intensity fluctuations of scattered light over time.
-
Data Analysis: The software's autocorrelation function is used to calculate the translational diffusion coefficient, which is then converted to a hydrodynamic diameter via the Stokes-Einstein equation. The result is typically presented as a size distribution plot.
Protocol 4: Cryogenic Transmission Electron Microscopy (Cryo-TEM) Cryo-TEM allows for the direct visualization of the self-assembled nanostructures in a near-native, hydrated state.
-
Preparation: Apply a small aliquot (~3-4 μL) of the amphisin solution (above CMC) to a TEM grid.
-
Vitrification: Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly freeze the sample, forming vitreous (non-crystalline) ice.
-
Imaging: Transfer the frozen grid to a cryo-TEM holder and image at cryogenic temperatures.
-
Analysis: Analyze the resulting images to determine the morphology (e.g., spherical, worm-like, vesicular) and dimensions of the amphisin aggregates.
Biological Regulation of Amphisin Production
The synthesis of amphisin in Pseudomonas sp. DSS73 is not constitutive but is controlled by a sophisticated regulatory network. Understanding this pathway is crucial for optimizing its production for biotechnological applications. The key regulatory system involved is the GacA/GacS two-component system.[1]
The GacS protein is a membrane-bound sensor kinase that responds to specific environmental signals, which may include compounds in plant root exudates.[1] Upon activation by an unknown signal, GacS autophosphorylates and then transfers the phosphate group to its cognate response regulator, GacA.[1] Phosphorylated GacA then acts as a transcriptional activator, ultimately leading to the expression of the amphisin synthetase genes (amsY), which are responsible for the non-ribosomal synthesis of the lipopeptide.[1]
Applications and Future Directions
The self-assembling nature of amphisin is central to its current and potential applications:
-
Drug Delivery: Amphisin micelles can encapsulate hydrophobic drugs, potentially increasing their solubility, stability, and bioavailability. The development of self-assembling short peptide amphiphiles inspired by lipopeptides is an active area of research for creating advanced drug delivery systems, particularly for antibiotics.[10]
-
Bioremediation: As a biosurfactant, amphisin can enhance the desorption and bioavailability of hydrophobic pollutants like PAHs from contaminated soils and sediments, facilitating their microbial degradation.[3]
-
Antimicrobial Formulations: The ability to form stable nanostructures at low concentrations makes amphisin a candidate for novel antimicrobial formulations in agriculture and medicine.
Future research should focus on obtaining precise quantitative data for amphisin's self-assembly, exploring the influence of environmental factors (pH, ionic strength, temperature) on aggregate morphology, and leveraging this understanding to design novel biomaterials and therapeutic delivery systems.
References
- 1. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Application of Cyclolipopeptide Amphisin: Feasibility Study as Additive to Remediate Polycyclic Aromatic Hydrocarbon (PAH) Contaminated Sediments | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Self-responsive biomimetic short lipopeptide-based delivery systems for enhanced antibiotic efficacy against drug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Amphisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphisin, a cyclic lipopeptide produced by Pseudomonas species, has garnered significant interest for its potent biosurfactant and antifungal properties. This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of amphisin, detailing their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the structure-activity relationships that govern the efficacy of these fascinating molecules.
Introduction to Amphisin and its Analogs
Amphisin is a member of the cyclic lipopeptide (CLP) family, a diverse group of secondary metabolites produced by various bacteria, including many species of Pseudomonas. These molecules are characterized by a peptide ring linked to a fatty acid tail, a structure that imparts them with amphiphilic properties and the ability to interact with biological membranes. Amphisin itself is a lipoundecapeptide, meaning it has a peptide ring composed of eleven amino acids, attached to a β-hydroxy fatty acid.
The structural diversity of CLPs arises from variations in the length and composition of the lipid moiety, as well as the type, number, and configuration of the amino acids in the peptide chain. Natural variants of amphisin, such as tensin, lokisin, and hodersin, differ by single amino acid substitutions within the peptide ring. This structural variability has a significant impact on their biological activities, including their efficacy as biosurfactants and antifungal agents. The study of these natural variants, alongside synthetically derived analogs, provides valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the rational design of novel therapeutic agents.
Chemical Structures of Amphisin and its Natural Variants
The primary structure of amphisin, produced by Pseudomonas sp. strain DSS73, is β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp. The peptide is cyclized through a lactone bond between the C-terminus and the side chain of the threonine residue at position 4.
Several natural variants of amphisin have been identified, primarily from different strains of Pseudomonas fluorescens. These variants typically exhibit single amino acid substitutions in the peptide ring.
Table 1: Structures of Amphisin and its Natural Variants
| Compound | Amino Acid Sequence | Fatty Acid Moiety | Reference |
| Amphisin | d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp | β-hydroxydecanoyl | |
| Tensin | d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Glu | β-hydroxydecanoyl | |
| Lokisin | d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Ser -l-Leu-l-Ile-l-Asp | β-hydroxydecanoyl | |
| Hodersin | (Structure under investigation) | β-hydroxydecanoyl | |
| Milkisin | (9 of 11 amino acids conserved with amphisin family) | C10, C12, or C14 fatty acid |
Biological Activities
Amphisin and its analogs exhibit a range of biological activities, with their biosurfactant and antifungal properties being the most prominent.
Biosurfactant Activity
The amphiphilic nature of amphisin allows it to reduce surface and interfacial tension, making it an effective biosurfactant. This property is crucial for the producing organism's motility and biofilm formation. The efficiency of surface tension reduction can be quantified and compared among different analogs.
Table 2: Biosurfactant Activity of Amphisin and Related Lipopeptides
| Compound/Strain | Surface Tension Reduction (mN/m) | Critical Micelle Concentration (CMC) | Reference |
| P. fluorescens DSS73 (Amphisin producer) | Reduces from 71 to 27 | Not specified | |
| Purified Amphisin | 32.1 ± 0.9 | Not specified | |
| Viscosinamide-producing strains | Reduces from 71 to 25-27 | Not specified |
Antifungal Activity
Amphisin and its analogs have demonstrated significant activity against a range of phytopathogenic and clinically relevant fungi. The primary mechanism of action is believed to be the disruption of the fungal cell membrane, leading to increased permeability and cell death. Some evidence also suggests that these lipopeptides can induce apoptosis-like cell death in fungi.
Table 3: Antifungal Activity (MIC/IC50) of Amphisin and Analogs
| Compound | Fungal Species | MIC/IC50 (µg/mL) | Reference |
| Amphotericin B (Control) | Candida albicans | 0.25 - 1.0 | |
| Amphotericin B (Control) | Aspergillus fumigatus | 0.5 - 2.0 | |
| Pseudomonas CLPs (general) | Aspergillus flavus, A. niger, A. fumigatus | (Qualitative inhibition) | |
| Pseudomonas CLPs (general) | Fusarium moniliforme, F. oxysporum | (Qualitative inhibition) |
Hemolytic Activity
A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a common measure of cytotoxicity.
Table 4: Hemolytic Activity of Amphisin and Analogs
| Compound | Hemolytic Activity | Reference |
| Amphisin and its analogs | Data not available |
Note: Quantitative data on the hemolytic activity of amphisin and its analogs is a crucial parameter for evaluating their therapeutic potential and requires further investigation.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for amphisin and related cyclic lipopeptides is the disruption of the fungal cell membrane. Their amphiphilic structure allows them to insert into the lipid bilayer, leading to the formation of pores or other membrane perturbations. This disrupts the membrane potential, causes leakage of cellular contents, and ultimately leads to cell death.
While direct membrane damage is a key factor, there is growing evidence that antimicrobial peptides can also have more complex intracellular effects. Some peptides can be internalized and interact with intracellular targets, or they can trigger specific signaling pathways. For instance, amphotericin B, a polyene antifungal, is known to bind to ergosterol in the fungal membrane, leading to pore formation, but it can also induce apoptosis-like cell death in Candida albicans. It is plausible that amphisin and its analogs may also trigger similar intracellular signaling cascades in fungi, such as those related to oxidative stress or apoptosis. However, specific studies on the signaling pathways affected by amphisin are currently lacking.
Methodological & Application
Application Note: Structural Elucidation of Amphisin using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amphisin is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas fluorescens.[1][2] It belongs to a class of non-ribosomally synthesized peptides known for their potent surface-active and antimicrobial properties.[3][4] The structure of amphisin consists of a fatty acid tail attached to a peptide chain of 11 amino acids, which is cyclized via a lactone bond.[1] This amphiphilic architecture is crucial for its biological function, including its ability to interact with and disrupt cell membranes.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of complex natural products like amphisin.[5] This note provides a detailed overview of the protocols and data analysis workflow for elucidating the structure of amphisin using a suite of modern NMR experiments.
Experimental Protocols
A comprehensive structural elucidation of amphisin requires a series of 1D and 2D NMR experiments. The data from these experiments are used synergistically to piece together the molecular structure.
1. Sample Preparation
-
Purification: Amphisin is typically purified from bacterial culture supernatants using chromatographic techniques such as solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[1] Purity should be assessed by HPLC and mass spectrometry (MS) prior to NMR analysis.
-
Sample Formulation: For NMR analysis, approximately 1-5 mg of purified amphisin is dissolved in 0.5 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice as it effectively solubilizes the lipopeptide and provides good separation of amide proton signals.[3] Other solvents like deuterated methanol (CD₃OD) can also be used. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3] Standard experiments include:
-
1D ¹H NMR: Provides an overview of all proton environments in the molecule. Key regions include the amide protons (~7-9 ppm), alpha-protons (~3.5-5 ppm), side-chain protons, and the fatty acid tail protons (~0.8-2.5 ppm).
-
1D ¹³C NMR: Identifies all unique carbon atoms. Important signals include carbonyl carbons (~170-175 ppm), alpha-carbons (~50-60 ppm), and aliphatic carbons of the side chains and lipid tail.
-
2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations over two to three bonds. This is crucial for identifying coupled protons within each amino acid spin system (e.g., HN-Hα, Hα-Hβ).
-
2D TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a coupled spin system, not just direct neighbors. This experiment is powerful for identifying most, if not all, protons belonging to a single amino acid residue from a single cross-peak.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom (¹JCH). This is the primary experiment for assigning carbon chemical shifts based on previously assigned proton shifts.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is critical for connecting different structural fragments, such as linking amino acid residues via correlations from Hα or HN of one residue to the carbonyl carbon (C') of the preceding residue. It is also used to connect the fatty acid tail to the N-terminal amino acid.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (<5 Å), irrespective of bond connectivity. This is the key experiment for determining the sequence of amino acids by observing NOEs between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1). It also provides crucial information for defining the 3D conformation of the peptide.
Data Analysis and Structure Determination Workflow
The elucidation of amphisin's structure is a stepwise process where data from multiple NMR experiments are integrated.
-
Identify Amino Acid Spin Systems: Use TOCSY spectra to identify the complete set of proton signals belonging to each amino acid residue. For example, the characteristic spin systems for Leucine, Isoleucine, Threonine, etc., can be readily identified.
-
Assign ¹H and ¹³C Resonances: Use the HSQC spectrum to assign the ¹³C chemical shift to the carbon attached to each assigned proton.[6]
-
Sequence the Peptide Chain: Use sequential NOE connectivities (dαN(i, i+1)) from the NOESY/ROESY spectra to establish the order of the amino acid residues. This is corroborated by three-bond correlations from Hα(i) or HN(i) to C'(i-1) in the HMBC spectrum.
-
Confirm Cyclization and Fatty Acid Linkage: The HMBC experiment is used to find correlations that confirm the lactone ring closure (e.g., from a threonine Hβ to the C-terminal carbonyl carbon) and the amide linkage between the fatty acid's carbonyl carbon and the N-terminal amino acid's amide proton.[1]
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for amphisin, as reported from analysis in DMSO-d₆. Such data serves as a crucial "fingerprint" for the compound, allowing for rapid identification in future studies.[7]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Amphisin in DMSO-d₆
| Residue | HN | Hα | Hβ | Other Protons |
| 3-OH-C10 | - | 3.58 | 2.21, 2.30 | CH₃: 0.85; (CH₂)₅: 1.24; CH₂-7: 1.39 |
| D-Leu¹ | 7.95 | 4.41 | 1.55, 1.63 | Hγ: 1.48; Hδ: 0.83, 0.88 |
| D-Asp² | 8.31 | 4.50 | 2.55, 2.67 | - |
| D-aThr³ | 7.85 | 4.15 | 4.95 | Hγ: 1.09 |
| D-Leu⁴ | 8.65 | 4.10 | 1.58, 1.69 | Hγ: 1.52; Hδ: 0.84, 0.89 |
| D-Leu⁵ | 8.01 | 4.25 | 1.45, 1.53 | Hγ: 1.60; Hδ: 0.82, 0.87 |
| D-Ser⁶ | 7.98 | 4.28 | 3.60, 3.68 | - |
| L-Leu⁷ | 8.15 | 4.35 | 1.50, 1.61 | Hγ: 1.65; Hδ: 0.86, 0.91 |
| D-Gln⁸ | 7.75 | 4.18 | 1.85, 1.95 | Hγ: 2.10 |
| L-Leu⁹ | 8.50 | 4.45 | 1.55, 1.65 | Hγ: 1.62; Hδ: 0.85, 0.90 |
| L-Ile¹⁰ | 7.90 | 4.05 | 1.80 | Hγ: 1.15, 1.40; Hδ: 0.81 |
| L-Asp¹¹ | 8.20 | 4.60 | 2.60, 2.75 | - |
Note: Chemical shifts are representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Amphisin in DMSO-d₆
| Residue | C' | Cα | Cβ | Other Carbons |
| 3-OH-C10 | 171.5 | 45.1 | 68.2 | C1: 13.9; C2-C6: 22.1-31.3; C7: 24.9 |
| D-Leu¹ | 172.1 | 51.5 | 40.1 | Cγ: 24.5; Cδ: 21.8, 23.1 |
| D-Asp² | 171.8 | 50.1 | 36.5 | COOH: 173.0 |
| D-aThr³ | 170.5 | 58.0 | 75.5 | Cγ: 19.5 |
| D-Leu⁴ | 172.5 | 52.0 | 40.5 | Cγ: 24.8; Cδ: 22.0, 23.3 |
| D-Leu⁵ | 172.3 | 51.8 | 40.3 | Cγ: 24.6; Cδ: 21.9, 23.2 |
| D-Ser⁶ | 170.9 | 55.5 | 61.5 | - |
| L-Leu⁷ | 172.8 | 51.0 | 40.8 | Cγ: 25.0; Cδ: 22.2, 23.5 |
| D-Gln⁸ | 172.0 | 52.5 | 27.5 | Cγ: 31.0; CONH₂: 174.5 |
| L-Leu⁹ | 173.1 | 51.2 | 40.7 | Cγ: 24.9; Cδ: 22.1, 23.4 |
| L-Ile¹⁰ | 171.9 | 57.5 | 36.8 | Cγ: 25.1, 15.5; Cδ: 11.2 |
| L-Asp¹¹ | 173.5 | 49.5 | 35.8 | COOH: 172.5 |
Note: Data is compiled from typical values for lipopeptides and should be confirmed by direct analysis.
Mandatory Visualization
The following diagrams illustrate the workflow and logic used in the NMR-based structural elucidation of amphisin.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Application of Cyclolipopeptide Amphisin: Feasibility Study as Additive to Remediate Polycyclic Aromatic Hydrocarbon (PAH) Contaminated Sediments [mdpi.com]
- 3. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent Pseudomonas spp. from the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. journals.asm.org [journals.asm.org]
- 7. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Aqueous Solubility of Polycyclic Aromatic Hydrocarbons (PAHs) with Amphisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants characterized by their low aqueous solubility, which limits their bioavailability and efficacy in various applications, including bioremediation and drug delivery.[1] Amphisin, a cyclolipopeptide biosurfactant produced by Pseudomonas fluorescens DSS73, has demonstrated significant potential in increasing the aqueous solubility of PAHs.[2][3] Its amphiphilic structure allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic PAH molecules, thereby increasing their apparent water solubility.[4] These application notes provide detailed protocols for the production of amphisin, its application in enhancing PAH solubility, and the quantification of this enhancement.
Data Presentation
The solubility enhancement of PAHs by amphisin is concentration-dependent. The following tables summarize the quantitative data on the effectiveness of amphisin in mobilizing PAHs.
Table 1: Mobilization of Phenanthrene and Indeno[1,2,3-cd]pyrene by Amphisin in an Aqueous System with Kaolin. [2]
| PAH | Amphisin Concentration (g/L) | PAH in Aqueous Phase (µg/g of kaolin) | Fold Increase Compared to Control* |
| Phenanthrene | 0 (Control) | ~2.5 | 1.0 |
| 0.1 | ~3.0 | 1.2 | |
| 1.0 | ~7.5 | 3.0 | |
| Indeno[1,2,3-cd]pyrene | 0 (Control) | ~1.0 | 1.0 |
| 0.1 | ~1.5 | 1.5 | |
| 1.0 | ~4.0 | 4.0 |
*Fold increase is estimated from the graphical data presented in the source publication.[2]
Table 2: Comparative Solubilization Enhancement of PAHs by a Lipopeptide Biosurfactant (400 mg/L) from Pseudomonas aeruginosa. [5]
| PAH | Aqueous Solubility (mg/L) | Solubility with Biosurfactant (mg/L) | Fold Increase |
| Phenanthrene | 1.1 | 20.9 | 19 |
| Fluoranthene | 0.26 | 8.58 | 33 |
| Pyrene | 0.13 | 5.85 | 45 |
Note: This data is for a lipopeptide biosurfactant from a different Pseudomonas species but is included to provide a broader context of the potential of similar biosurfactants in solubilizing various PAHs.
Experimental Protocols
Protocol 1: Production and Purification of Amphisin from Pseudomonas fluorescens DSS73
This protocol is based on methodologies for growing Pseudomonas fluorescens and producing cyclolipopeptides.[6][7]
1. Microorganism and Culture Conditions:
- Strain: Pseudomonas fluorescens DSS73.
- Inoculum Preparation: Prepare a seed culture by inoculating a single colony of P. fluorescens DSS73 into Luria Broth (LB). Incubate overnight at 28°C with shaking.
- Production Medium: Use a suitable production medium, such as a minimal salts medium supplemented with a carbon source (e.g., glucose) that promotes biosurfactant production.
- Fermentation: Inoculate the production medium with the overnight seed culture to an initial optical density (OD) at 600 nm of 0.1. Incubate at 28°C with vigorous shaking for 48-72 hours.
2. Extraction and Purification of Amphisin:
- Cell Removal: Centrifuge the culture at 8,000 x g for 20 minutes to pellet the bacterial cells.
- Acid Precipitation: Transfer the supernatant to a clean flask. Adjust the pH to 2.0 with concentrated HCl and store at 4°C overnight to precipitate the crude biosurfactant.
- Collection and Extraction: Centrifuge the acidified supernatant at 8,000 x g for 20 minutes to collect the crude amphisin precipitate. Resuspend the pellet in a small volume of distilled water and adjust the pH to 7.0 with NaOH. Extract the amphisin using an equal volume of chloroform:methanol (2:1, v/v) in a separatory funnel.
- Solvent Evaporation: Collect the organic phase and evaporate the solvent using a rotary evaporator to obtain the purified amphisin.
- Purification (Optional): For higher purity, the dried extract can be further purified using silica gel column chromatography.
Protocol 2: Assessment of PAH Solubility Enhancement by Amphisin
This protocol outlines the procedure to quantify the increase in PAH solubility in the presence of amphisin.[2][4]
1. Preparation of Reagents:
- PAH Stock Solutions: Prepare individual stock solutions of the PAHs of interest (e.g., phenanthrene, pyrene, fluoranthene) in a volatile solvent like acetone or acetonitrile at a high concentration (e.g., 1000 mg/L).
- Amphisin Solutions: Prepare aqueous solutions of purified amphisin at various concentrations (e.g., 0, 0.1, 0.5, 1.0, and 2.0 g/L) in deionized water.
2. Solubilization Assay:
- PAH Spiking: In amber glass vials, add a known amount of the PAH stock solution and allow the solvent to evaporate completely, leaving a thin film of the PAH on the vial walls. This step is crucial to avoid the presence of co-solvents in the final assay.
- Incubation: Add a known volume (e.g., 10 mL) of the different amphisin solutions to the PAH-coated vials. Seal the vials to prevent volatilization.
- Equilibration: Place the vials on a shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached between the solid PAH and the aqueous phase.
- Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 30 minutes to pellet any undissolved PAH and other particulates.
3. Quantification of Solubilized PAH:
- Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Extraction (if necessary): For some analytical methods, the PAH may need to be extracted from the aqueous phase into an organic solvent (e.g., hexane or dichloromethane).
- Analysis by HPLC: Quantify the concentration of the PAH in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.[8][9][10]
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Detection: Set the UV or fluorescence detector to the optimal wavelength for the specific PAH being analyzed.
- Calibration: Prepare a standard curve using known concentrations of the PAH to quantify the amount in the samples.
Visualizations
Mechanism of PAH Solubilization by Amphisin
Caption: Micellar solubilization of PAHs by amphisin.
Experimental Workflow for PAH Solubility Assay
Caption: Workflow for assessing PAH solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Application of Cyclolipopeptide Amphisin: Feasibility Study as Additive to Remediate Polycyclic Aromatic Hydrocarbon (PAH) Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 9. agilent.com [agilent.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for Large-Scale Fermentation of Amphisin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale production of amphisin, a cyclic lipopeptide with promising antifungal and biosurfactant properties. The protocol covers the fermentation of Pseudomonas sp. DSS73, downstream processing, and the underlying regulatory mechanisms.
Introduction
Amphisin is a cyclic lipopeptide produced by Pseudomonas sp. strain DSS73 (also identified as Pseudomonas fluorescens DSS73), a bacterium isolated from the sugar beet rhizosphere. It exhibits significant antifungal activity, making it a candidate for development as a biopesticide or pharmaceutical agent. Amphisin's surfactant properties also suggest applications in bioremediation and other industrial processes. This protocol outlines a fed-batch fermentation strategy in a 30L bioreactor, designed to achieve high-yield production of amphisin.
Signaling Pathway for Amphisin Production
The biosynthesis of amphisin in Pseudomonas sp. DSS73 is primarily regulated by the GacS/GacA two-component signal transduction system. This system acts as a global regulator, controlling the expression of genes involved in secondary metabolism and ecological fitness.
Experimental Workflow
The overall process for large-scale amphisin production involves inoculum preparation, fed-batch fermentation in a bioreactor, and downstream processing to isolate and purify the final product.
Data Presentation
Table 1: Large-Scale Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Glycerol | 80.0 | Primary Carbon Source |
| Tryptone | 15.0 | Nitrogen and Amino Acid Source |
| L-Leucine | 5.0 | Precursor/Inducer for Amphisin |
| K₂HPO₄ | 1.5 | Buffering Agent and Phosphorus Source |
| MgSO₄·7H₂O | 1.5 | Cofactor for Enzymes |
| MOPS | 2.1 (10 mM) | Buffering Agent |
This modified King's B (KB-mod) medium is adapted from a protocol for the production of other lipopeptides by Pseudomonas fluorescens and serves as a robust starting point for amphisin production.
Table 2: Bioreactor Operating Parameters for 30L Fermentation
| Parameter | Setpoint/Value | Control Strategy |
| Temperature | 28 °C | Automated heating/cooling jacket |
| pH | 7.0 ± 0.1 | Automated addition of 3 M NaOH / 1 M H₃PO₄ |
| Agitation | 300 rpm | Constant speed |
| Aeration | 30 L/min (1.0 vvm) | Constant flow rate |
| Dissolved Oxygen (DO) | Monitored (not controlled) | Maintained above 20% by aeration and agitation |
| Fermentation Mode | Fed-Batch | See Table 3 for feeding strategy |
Table 3: Fed-Batch Feeding Strategy
| Time (hours post-inoculation) | Feed Composition | Feed Rate (mL/hour) | Rationale |
| 0 - 24 | None (Batch Phase) | 0 | Initial growth on batch medium |
| 24 - 96 | 50% (w/v) Glycerol + 10% (w/v) Tryptone Solution | 50 - 100 | Maintain carbon and nitrogen supply for production |
Experimental Protocols
Inoculum Preparation
-
Aseptically transfer a single colony of Pseudomonas sp. DSS73 from a fresh agar plate to a 500 mL flask containing 100 mL of King's B (KB) medium.
-
Incubate at 28 °C with shaking at 180 rpm for 18-24 hours until the culture reaches an optical density at 600 nm (OD₆₀₀) of approximately 2.0.
-
Use this seed culture to inoculate the 30L bioreactor to an initial OD₆₀₀ of 0.1.
Large-Scale Fermentation (30L Bioreactor)
-
Prepare 25L of the modified King's B medium (Table 1) in a 30L bioreactor.
-
Sterilize the bioreactor and medium in place.
-
After cooling to 28 °C, calibrate the pH and DO probes.
-
Inoculate the bioreactor with the seed culture.
-
Set the bioreactor parameters as outlined in Table 2.
-
Initiate the feeding strategy (Table 3) at 24 hours post-inoculation.
-
Monitor cell growth (OD₆₀₀), pH, and DO throughout the fermentation. Collect samples aseptically for amphisin quantification.
-
Continue the fermentation for 96-120 hours. Amphisin production typically peaks in the stationary phase.
Amphisin Extraction and Purification
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 M HCl and let it stand overnight at 4 °C. This will precipitate the amphisin.
-
Solvent Extraction:
-
Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.
-
Resuspend the pellet in a minimal volume of methanol and stir for 1-2 hours to dissolve the amphisin.
-
Centrifuge to remove any insoluble material.
-
Evaporate the methanol from the supernatant under vacuum to obtain the crude amphisin extract.
-
-
Purification (Optional - for high purity):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
Collect fractions corresponding to the amphisin peak and lyophilize to obtain the pure product.
-
Conclusion
This protocol provides a comprehensive framework for the large-scale production of amphisin. The provided fermentation parameters and media composition are based on successful lipopeptide production in Pseudomonas species and should serve as an excellent starting point for process optimization. Further optimization of feed composition, feed rate, and other bioreactor parameters may lead to even higher yields of amphisin. The detailed workflow and understanding of the regulatory pathway will aid researchers in developing robust and scalable production processes for this promising bioactive compound.
Investigating the Interaction of Amphisin with Fungal Cell Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphisin is a cyclic lipoundecapeptide produced by Pseudomonas sp. strain DSS73, which has demonstrated notable biosurfactant and antifungal properties.[1][2] Its amphiphilic nature, arising from a hydrophobic lipid tail attached to a cyclic peptide moiety, is central to its biological activity, suggesting a mechanism of action that involves direct interaction with and disruption of fungal cell membranes.[2][3] Understanding the specifics of this interaction is crucial for the development of amphisin as a potential antifungal therapeutic.
This document provides detailed application notes and experimental protocols for investigating the interaction of amphisin with fungal cell membranes. It is intended to guide researchers in quantifying its antifungal efficacy and elucidating its membrane-disrupting mechanism.
Mechanism of Action
Amphisin is a lipopeptide and its primary mode of action against fungal cells is believed to be the permeabilization and disruption of the cell membrane.[4][5] This is a common mechanism for many antimicrobial lipopeptides, which leverage their amphiphilic structures to insert into the lipid bilayer.[6] The process can be conceptualized in the following stages:
-
Electrostatic and Hydrophobic Interactions: The positively charged amino acid residues in the peptide ring of amphisin likely facilitate initial electrostatic interactions with the negatively charged components of the fungal cell membrane, such as phospholipids. The lipid tail then anchors the molecule into the hydrophobic core of the membrane.
-
Membrane Insertion and Destabilization: Upon anchoring, amphisin molecules may aggregate within the membrane, leading to a destabilization of the lipid bilayer. This can result in the formation of pores or channels, or a more general disruption of membrane integrity.[4]
-
Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis and ultimately leading to fungal cell death.[4]
The production of amphisin by Pseudomonas sp. strain DSS73 is regulated by the GacS/GacA two-component system and can be induced by components found in sugar beet seed exudate.[7][8]
Quantitative Data Summary
| Parameter | Fungal Species | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Pythium ultimum, Rhizoctonia solani | Antagonistic activity observed | [7] |
| Biosurfactant Activity | Not applicable | Reduces surface tension | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the interaction of amphisin with fungal cell membranes are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of amphisin against a target fungal species using the broth microdilution method.
Materials:
-
Amphisin (purified)
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the concentration to 1-5 x 10^6 cells/mL using a hemocytometer or spectrophotometer.
-
Dilute the suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10^3 cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of amphisin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the amphisin stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the amphisin dilutions.
-
Include a positive control (inoculum without amphisin) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of amphisin that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[9]
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay quantitatively measures the extent of membrane damage caused by amphisin by monitoring the influx of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
Materials:
-
Amphisin
-
Target fungal strain
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation:
-
Grow the fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of 1 x 10^7 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the fungal cell suspension to each well of the 96-well plate.
-
Add SYTOX Green to a final concentration of 1 µM to each well and incubate in the dark for 15 minutes.
-
Add 50 µL of amphisin at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells.
-
Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (PBS).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Record measurements at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each amphisin concentration.
-
An increase in fluorescence indicates membrane permeabilization. The rate and extent of the fluorescence increase are proportional to the membrane damage.
-
Protocol 3: Assessment of Fungal Membrane Potential
This protocol uses the potentiometric dye DiSC3(5) to assess changes in the fungal cell membrane potential induced by amphisin. Depolarization of the membrane leads to the release of the dye from the membrane and a consequent increase in fluorescence.
Materials:
-
Amphisin
-
Target fungal strain
-
DiSC3(5) fluorescent dye
-
HEPES buffer with glucose
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell and Dye Preparation:
-
Prepare a fungal cell suspension as described in Protocol 2.
-
Incubate the cells with DiSC3(5) (final concentration ~0.5 µM) in HEPES buffer containing glucose for 30-60 minutes in the dark to allow the dye to accumulate in the polarized membranes.
-
-
Assay and Measurement:
-
Transfer the dye-loaded cell suspension to the 96-well plate.
-
Add amphisin at various concentrations.
-
Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) over time.
-
-
Data Interpretation:
-
An increase in fluorescence indicates depolarization of the fungal cell membrane.
-
Visualizations
Signaling Pathway of Amphisin Interaction
Caption: Proposed mechanism of amphisin interaction with the fungal cell membrane.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of amphisin.
Logical Relationship of Membrane Disruption Events
Caption: Logical cascade of events leading to fungal cell death by amphisin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosurfactants and surfactants interacting with membranes and proteins: Same but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pH-dependent antifungal lipopeptides and their plausible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in amphisin purification from culture broth
Welcome to the technical support center for amphisin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of amphisin from culture broth.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying amphisin from Pseudomonas fluorescens culture broth?
A1: The primary challenges include:
-
Low Yield and High Production Costs: The overall yield of amphisin can be low, making the process expensive.[1]
-
Presence of Structural Analogs: Pseudomonas fluorescens often produces a variety of cyclic lipopeptides (CLPs) with similar structures to amphisin, such as tensin and viscosinamide.[2][3][4] Separating these closely related analogs can be difficult due to their similar physicochemical properties.[5]
-
Complex Culture Broth Matrix: The culture broth contains numerous impurities, including other secondary metabolites, proteins, carbohydrates, and cell debris, which can interfere with purification.[1]
-
Foam Formation: During fermentation, the production of biosurfactants like amphisin leads to excessive foam formation. While this can be harnessed for initial separation (foam fractionation), it can also lead to cell loss and clogging of equipment if not managed properly.[6]
-
Product Loss During Extraction: Emulsion formation during liquid-liquid extraction can lead to significant product loss.
Q2: What is a typical starting yield and purity I can expect for amphisin purification?
A2: While specific yields for amphisin can vary widely depending on the fermentation conditions and purification protocol, a study on a similar lipopeptide, pseudofactin, achieved a 24-fold increase in productivity with recovery levels of 80-90% and a purity of 60-70% in the initial extract from foam fractionation.[5] Final purity after chromatographic steps should ideally be >95% for analytical purposes.
Q3: What are the critical physicochemical properties of amphisin to consider during purification?
A3: Amphisin is a cyclic lipoundecapeptide with a β-hydroxydecanoyl fatty acid tail.[7] Its amphiphilic nature, with both hydrophobic (fatty acid tail) and hydrophilic (peptide ring) regions, governs its solubility and interaction with chromatographic resins.[7] This amphiphilicity is key to its function as a biosurfactant.[8]
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Solution |
| Low amphisin concentration in the culture broth. | Suboptimal fermentation conditions (media composition, pH, temperature, aeration). | Optimize fermentation parameters. Ensure adequate supply of carbon and nitrogen sources.[9] |
| Product loss during initial clarification. | Amphisin adsorbing to cell debris. | Evaluate different clarification methods (e.g., centrifugation vs. microfiltration). Adjusting the pH of the broth before clarification may help. |
| Inefficient liquid-liquid extraction. | Poor partitioning of amphisin into the organic solvent. Emulsion formation. | Screen different organic solvents (e.g., ethyl acetate, butanol).[10][11] Optimize the broth-to-solvent ratio and number of extraction steps.[11] To break emulsions, consider centrifugation or adding a demulsifying agent. |
| Poor recovery from chromatography. | Irreversible binding to the column. Co-elution with impurities. | Optimize loading conditions, buffer pH, and elution gradient.[12] Ensure the sample is properly filtered before loading to prevent column clogging.[7][13][14] |
Low Purity
| Problem | Possible Cause | Solution |
| Contamination with other lipopeptides. | Co-extraction and similar chromatographic behavior of amphisin analogs. | Employ high-resolution chromatographic techniques like HPLC with a C18 column.[15] Optimize the gradient elution to improve the separation of analogs. |
| Presence of host cell proteins (HCPs) and other metabolites. | Incomplete removal during initial purification steps. | Incorporate additional purification steps like acid precipitation or ultrafiltration before chromatography.[6][16] |
| Sample viscosity leading to poor separation. | High concentrations of nucleic acids from cell lysis. | Treat the lysate with DNase to reduce viscosity.[14] Ensure complete removal of cell debris. |
| Column overloading. | Exceeding the binding capacity of the chromatographic resin. | Determine the binding capacity of your column and load an appropriate amount of sample. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Amphisin
This protocol is adapted from a method used for the purification of amphisin from Pseudomonas fluorescens DSS73.[15]
-
Clarification: Centrifuge the culture broth at 18,000 x g for 30 minutes at 4°C to pellet the bacterial cells.
-
Acidification: Transfer the supernatant to a separatory funnel and acidify with trifluoroacetic acid (TFA) to a final concentration of 4 x 10⁻³ mol·L⁻¹.
-
Extraction: Add 1.5 volumes of ethyl acetate to the acidified supernatant (e.g., 150 mL ethyl acetate for 100 mL supernatant).
-
Mixing: Agitate the mixture vigorously for 1 hour.
-
Phase Separation: Allow the phases to separate in the separatory funnel.
-
Collection: Collect the upper organic phase.
-
Re-extraction: Perform a second extraction of the aqueous phase with ethyl acetate to maximize recovery.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent using a rotary evaporator at 40°C and 250 mbar.
-
Lyophilization: Freeze-dry the remaining extract to remove any residual water. The lyophilized powder contains the crude amphisin extract.
Protocol 2: HPLC Purification of Amphisin
This protocol describes the final purification step using High-Performance Liquid Chromatography (HPLC).[15]
-
Sample Preparation: Dissolve the lyophilized crude extract in acetonitrile.
-
HPLC System:
-
Column: Hydrophobic C18 bonded column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 25% water with 0.1% TFA and 75% acetonitrile.
-
Flow Rate: 1 mL·min⁻¹.
-
Detection: UV at 210 nm.
-
-
Injection: Inject the dissolved sample onto the column.
-
Fraction Collection: Collect the peak corresponding to amphisin based on retention time.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method.
Visualizations
Caption: Workflow for amphisin purification.
Caption: Troubleshooting logic for purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent Pseudomonas spp. from the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interdisciplinary Overview of Lipopeptide and Protein-Containing Biosurfactants [mdpi.com]
- 5. Development of a Bioprocess for the Production of Cyclic Lipopeptides Pseudofactins With Efficient Purification From Collected Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.by.prom.st [storage.by.prom.st]
- 8. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 15. Novel Application of Cyclolipopeptide Amphisin: Feasibility Study as Additive to Remediate Polycyclic Aromatic Hydrocarbon (PAH) Contaminated Sediments [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Amphisin Production from Pseudomonas fluorescens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of amphisin from Pseudomonas fluorescens.
Frequently Asked Questions (FAQs)
Q1: What is amphisin and why is it important?
Amphisin is a cyclic lipopeptide (CLP) produced by certain strains of Pseudomonas fluorescens, such as DSS73.[1] It exhibits potent biosurfactant and antifungal properties, making it a promising candidate for various applications, including biological control of plant pathogens and potential use in bioremediation.[1][2][3]
Q2: Which Pseudomonas fluorescens strain is commonly used for amphisin production?
Pseudomonas fluorescens strain DSS73 is a well-documented producer of amphisin and is frequently used in research related to this compound.[1][2][4]
Q3: What is the primary regulatory pathway controlling amphisin production?
The production of amphisin is primarily regulated by the GacA/GacS two-component signal transduction system.[1][4][5] The sensor kinase, GacS, responds to environmental signals, leading to the phosphorylation and activation of the response regulator, GacA. Activated GacA then positively regulates the expression of genes involved in amphisin biosynthesis, such as amsY.[1][4]
Q4: Are there any known inducers for amphisin production?
Yes, components found in sugar beet seed exudate have been shown to significantly enhance amphisin production.[1][2][4] While the specific signaling molecules within the exudate are not fully characterized, their presence can lead to a considerable increase in yield.[4]
Troubleshooting Guides
Issue 1: Low or No Amphisin Yield
Possible Cause 1: Suboptimal Culture Medium
-
Recommendation: Ensure you are using an appropriate culture medium. Davis Minimal Medium (DMM) is commonly used for amphisin production.[4] For enhanced production, the medium can be amended with sugar beet seed exudate.[1][4]
Possible Cause 2: Inactive GacA/GacS Regulatory System
-
Recommendation: Spontaneous mutations in the gacA or gacS genes can occur, leading to a loss of amphisin production.[4] If you suspect this, consider sequencing the gacA and gacS genes of your strain to check for mutations. Complementation with a functional copy of the mutated gene can restore production.[4]
Possible Cause 3: Incorrect Growth Phase at Harvest
-
Recommendation: Amphisin production is often highest during the transition from the exponential to the stationary phase of growth.[4] Monitor the optical density (OD) of your culture and harvest at the appropriate time to maximize yield.
Issue 2: Inconsistent Amphisin Yields Between Batches
Possible Cause 1: Variability in Sugar Beet Seed Exudate
-
Recommendation: The composition of sugar beet seed exudate can vary. To ensure consistency, prepare a large batch of exudate and store it frozen in aliquots for use across multiple experiments.
Possible Cause 2: Differences in Inoculum Preparation
-
Recommendation: Standardize your inoculum preparation. Use cells from the same growth phase and inoculate your production cultures to a consistent initial optical density.[4]
Possible Cause 3: Inconsistent Aeration
-
Recommendation: Proper aeration is crucial for the growth of Pseudomonas fluorescens and can impact secondary metabolite production. Ensure consistent shaking speeds and flask volumes to maintain similar aeration levels between batches.
Quantitative Data Summary
The following table summarizes the impact of sugar beet seed exudate on amphisin production by Pseudomonas fluorescens DSS73.
| Culture Condition | Amphisin Yield (mg/L) | Reference |
| Davis Minimal Medium (DMM) | ~5 | [4] |
| DMM + Sugar Beet Seed Exudate | ~30 | [4] |
Experimental Protocols
Protocol 1: Preparation of Sugar Beet Seed Exudate-Amended Medium
-
Seed Incubation: Incubate 40 g of sugar beet seeds in 1 liter of Davis Minimal Medium (DMM) without glucose.
-
Shaking: Shake the mixture for 16-20 hours at 28°C.[4]
-
Filtration: Filter the exudate through a 0.2-µm-pore-size filter to sterilize it and remove particulate matter.[4]
-
Glucose Addition: Add glucose to a final concentration of 0.4% before inoculating with Pseudomonas fluorescens.[4]
Protocol 2: Cultivation of Pseudomonas fluorescens for Amphisin Production
-
Inoculum Preparation: Prepare an overnight culture of P. fluorescens DSS73 in Luria-Bertani (LB) broth.
-
Inoculation: Inoculate the production medium (e.g., DMM with sugar beet exudate) with the overnight culture to a starting OD₆₀₀ of 0.1.[4]
-
Incubation: Incubate the culture at 20°C with shaking.[4]
-
Growth Monitoring: Monitor the growth of the culture by measuring the OD₆₀₀ at regular intervals.
-
Harvesting: Harvest the culture during the transition to the stationary phase for maximum amphisin yield.[4]
Protocol 3: Extraction and Purification of Amphisin
-
Solvent Extraction: Exhaustively extract the culture broth with an equal volume of ethyl acetate.[4] This can be done in a separatory funnel by vigorous shaking.
-
Phase Separation: Allow the phases to separate and collect the upper ethyl acetate phase. Repeat the extraction two more times.
-
Evaporation: Evaporate the pooled ethyl acetate fractions under reduced pressure to yield a crude extract.[4]
-
Solid-Phase Extraction (Optional): For further purification, the crude extract can be subjected to solid-phase extraction using a C18 cartridge.[4]
Protocol 4: Quantification of Amphisin by HPLC
-
Sample Preparation: Dissolve the purified amphisin extract in a suitable solvent, such as methanol.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[3][4]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[4]
-
Detection: Monitor the elution profile at a wavelength of 210 nm.[2]
-
Quantification: Quantify the amphisin concentration by comparing the peak area to a standard curve prepared with purified amphisin.
Visualizations
Caption: The GacA/GacS signaling pathway for amphisin production.
Caption: Experimental workflow for amphisin production and analysis.
References
- 1. Lipopeptide production in Pseudomonas sp. strain DSS73 is regulated by components of sugar beet seed exudate via the Gac two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent Pseudomonas spp. from the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evanescent GacS Signal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Amphisin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of amphisin production through fermentation.
Frequently Asked Questions (FAQs)
Q1: What is amphisin and why is its production important?
Amphisin is a cyclic lipopeptide (CLP) produced by Pseudomonas species, such as Pseudomonas sp. strain DSS73.[1][2][3] It exhibits antifungal properties, making it a candidate for biocontrol agents in agriculture and potentially for therapeutic applications.[4][5] Optimizing its production is crucial for cost-effective and large-scale applications.
Q2: Which microorganism is commonly used for amphisin production?
Pseudomonas sp. strain DSS73, isolated from the sugar beet rhizosphere, is a known producer of amphisin.[1][2][5]
Q3: What are the key factors influencing amphisin production during fermentation?
Key factors include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[6][7][8] The genetic regulatory systems of the producing strain, such as the GacA/GacS two-component system, also play a critical role.[1][2][5]
Troubleshooting Guide
Issue 1: Low Amphisin Yield
Q: My fermentation is resulting in a very low yield of amphisin. What are the potential causes and how can I troubleshoot this?
A: Low amphisin yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical.[9][10][11]
-
Incorrect Fermentation Parameters: pH, temperature, and aeration can significantly impact production.[13][14]
-
Insufficient Inoculum: A low inoculum size can lead to a longer lag phase and reduced overall productivity.[15]
-
Genetic Regulation: The GacA/GacS two-component regulatory system is known to be essential for amphisin production in Pseudomonas sp. DSS73.[1][2][5]
Troubleshooting Workflow for Low Amphisin Yield
References
- 1. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Lipopeptide production in Pseudomonas sp. strain DSS73 is regulated by components of sugar beet seed exudate via the Gac two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijcmas.com [ijcmas.com]
- 11. trjfas.org [trjfas.org]
- 12. Effect of carbon and nitrogen sources on simultaneous production of α-amylase and green food packaging polymer by Bacillus sp. CFR 67 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primescholars.com [primescholars.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Amphisin for Long-Term Storage
Disclaimer: The following guidelines are based on established principles for the long-term stabilization of peptides and lipopeptides. As specific public data on the long-term storage of amphisin is limited, these recommendations are extrapolated from best practices for similar biomolecules. Researchers should optimize these protocols for their specific amphisin formulation and intended application.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term storage of amphisin, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Actions |
| Loss of biological activity (e.g., reduced antifungal or surfactant properties) | - Chemical Degradation: Hydrolysis of the peptide backbone or modification of amino acid side chains. Oxidation of sensitive residues. - Physical Instability: Aggregation, precipitation, or adsorption to container surfaces. - Improper Storage: Exposure to elevated temperatures, humidity, or light. Frequent freeze-thaw cycles. | - Review Formulation: Incorporate stabilizing excipients such as cryoprotectants (e.g., sucrose, trehalose) for lyophilized products or antioxidants if oxidation is suspected. - Optimize Storage Conditions: Store at recommended temperatures (e.g., -20°C or -80°C for long-term storage). Protect from light and moisture. Aliquot the amphisin solution before freezing to minimize freeze-thaw cycles. - Characterize Product: Use analytical techniques like HPLC or mass spectrometry to assess purity and identify degradation products. |
| Visible particulates or turbidity in reconstituted amphisin solution | - Aggregation/Precipitation: The concentration of amphisin may be too high for the buffer conditions, or the pH may be near its isoelectric point. The formulation may lack sufficient stabilizing excipients. - Contamination: Microbial growth due to improper handling. | - Adjust Formulation: Optimize the buffer pH and ionic strength. Consider adding surfactants like Polysorbate 80 to reduce aggregation. - Refine Reconstitution Protocol: Ensure the correct solvent is used and allow for adequate, gentle mixing. - Aseptic Technique: Use sterile techniques during handling and reconstitution to prevent microbial contamination. |
| Difficulty in solubilizing lyophilized amphisin powder | - Improper Lyophilization: Collapse of the cake during freeze-drying can lead to a less porous structure. - Hygroscopicity: The lyophilized powder may have absorbed moisture during storage. | - Optimize Lyophilization Cycle: Ensure the primary and secondary drying phases are adequate to remove water without causing cake collapse. - Proper Storage of Lyophilized Product: Store in a desiccator or with desiccants to protect from humidity. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Changes in pH of the amphisin solution over time | - Degradation: Degradation products may be acidic or basic, altering the overall pH. - Buffer Instability: The chosen buffer may not have sufficient capacity or may be unstable under the storage conditions. | - Select a Stable Buffer: Choose a buffer with a pKa near the desired pH and with known stability at the intended storage temperature. - Analyze for Degradants: Use analytical methods to identify any new chemical species that could be affecting the pH. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for amphisin?
While specific degradation pathways for amphisin are not extensively documented, lipopeptides, in general, can be susceptible to:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues, leading to fragmentation.
-
Oxidation: Modification of susceptible amino acid residues such as methionine, tryptophan, and histidine, especially in the presence of oxygen or metal ions.
-
Deamidation: Conversion of asparagine or glutamine residues to their corresponding carboxylic acids, which can alter the charge and conformation of the molecule.
-
Aggregation: Formation of non-covalent oligomers or larger aggregates, which can lead to loss of activity and precipitation.
2. What are the recommended storage conditions for amphisin?
For long-term stability, the following conditions are generally recommended:
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed, light-resistant container with a desiccant to minimize exposure to moisture.
-
In Solution: If short-term storage in solution is necessary, store at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Protect from moisture and light. |
| Solution | 2°C to 8°C | Short-term (days to weeks) | Use a sterile buffer at an optimal pH. |
| Frozen Solution | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. |
3. Which excipients can be used to stabilize amphisin formulations?
The choice of excipients is critical for maintaining the stability of amphisin. Consider the following categories:
-
Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars like sucrose and trehalose are effective at protecting the molecule during freezing and drying.
-
Buffers: Phosphate, citrate, or histidine buffers can be used to maintain an optimal pH. The choice of buffer should be based on the desired pH and its stability at the storage temperature.
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can prevent surface adsorption and aggregation.
-
Antioxidants: If oxidation is a concern, antioxidants like methionine or ascorbic acid may be beneficial.
| Excipient Category | Examples | Primary Function |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Cryo/Lyoprotection, Stabilization of protein structure. |
| Amino Acids | Histidine, Arginine, Glycine | Buffering, pH control, Stabilization. |
| Surfactants | Polysorbate 80, Polysorbate 20 | Prevent aggregation and surface adsorption. |
| Salts | Sodium Chloride | Modulate ionic strength. |
4. How can I assess the stability of my amphisin samples?
A comprehensive stability testing program should include a variety of analytical techniques to monitor both physical and chemical changes over time.
| Analytical Method | Parameter Assessed |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantity, and detection of degradation products. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of degradation products. |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure and conformational stability. |
| Dynamic Light Scattering (DLS) | Detection and sizing of aggregates. |
| Potency Assays (e.g., antifungal activity assay) | Measurement of biological activity. |
Experimental Protocols
Protocol 1: General Lyophilization Cycle for Amphisin
This protocol provides a starting point for developing an optimized lyophilization cycle.
-
Formulation: Dissolve amphisin in a suitable buffer (e.g., 10 mM histidine, pH 6.0) containing a lyoprotectant (e.g., 5% sucrose).
-
Freezing:
-
Load vials onto the lyophilizer shelf pre-chilled to 5°C.
-
Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.
-
Hold at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to -15°C and hold for 24-48 hours, or until the product temperature begins to rise, indicating the completion of ice sublimation.
-
-
Secondary Drying:
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for at least 6-12 hours to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with nitrogen or argon before stoppering the vials to minimize oxygen exposure. Crimp-seal the vials immediately upon removal from the lyophilizer.
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the impact of temperature on amphisin stability.
-
Sample Preparation: Prepare multiple vials of your amphisin formulation (liquid or lyophilized).
-
Storage Conditions:
-
Place a set of vials at the recommended long-term storage temperature (e.g., -20°C). This will serve as the control.
-
Place another set of vials at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
-
-
Time Points: Pull vials from both storage conditions at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).
-
Analysis: Analyze the samples at each time point using a stability-indicating assay, such as reverse-phase HPLC, to measure the percentage of intact amphisin remaining.
-
Data Evaluation: Compare the degradation rate at the accelerated condition to the control to predict long-term shelf life.
Visualizations
Caption: Workflow for a typical amphisin stability study.
Caption: Troubleshooting logic for loss of amphisin activity.
Troubleshooting Inconsistent Results in Amphotericin Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in amphotericin bioassays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action of Amphotericin B that my bioassay is measuring?
A1: Amphotericin B is a polyene antifungal agent. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular contents, such as monovalent ions (K+, Na+, H+, and Cl-), which ultimately leads to fungal cell death.[1][2][3] Additionally, Amphotericin B can induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][3]
Q2: Why am I seeing high variability in my minimum inhibitory concentration (MIC) results for the same fungal strain?
A2: High variability in MICs can stem from several factors. Key among these are inconsistencies in the preparation of the fungal inoculum, the specific composition and pH of the culture medium, and variations in incubation time and temperature. For instance, using Mueller Hinton Agar supplemented with 2% glucose and 0.5 µg/ml methylene blue has been shown to provide a wide and clear concentration range for testing against Candida albicans.[4] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducibility.[5][6]
Q3: My positive control strain is showing resistance to Amphotericin B. What could be the cause?
A3: Apparent resistance in a susceptible control strain can be due to several reasons. The Amphotericin B stock solution may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles). It is also possible that the control strain has been contaminated or has mutated. Verifying the purity and viability of the control strain and preparing a fresh Amphotericin B stock solution are critical first steps in troubleshooting this issue.
Q4: I am observing skipped wells or a trailing effect (growth in higher concentrations of the drug) in my broth microdilution assay. How can I address this?
A4: The "trailing effect," or reduced but persistent growth at drug concentrations above the MIC, can be particularly prominent with certain fungi. This can be influenced by the testing medium and the reading method. Using a standardized methodology, like the CLSI M38-A guidelines, which specifies RPMI 1640 medium and a clear endpoint definition (e.g., 100% growth inhibition for Amphotericin B), can help minimize this issue.[5][6] Ensuring a homogenous inoculum suspension and proper mixing in the wells is also important.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent results in Amphotericin B bioassays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate plates | Inconsistent inoculum density. | Standardize inoculum preparation using a spectrophotometer to achieve a consistent cell density (e.g., 0.5 McFarland standard).[7] |
| Non-homogenous drug concentration in the assay medium. | Ensure thorough mixing of the Amphotericin B stock solution into the assay medium before dispensing into plates. | |
| No or weak zones of inhibition in a disk diffusion assay | Degraded Amphotericin B. | Prepare a fresh stock solution of Amphotericin B. Protect from light and store at the recommended temperature. |
| Inappropriate test medium. | Use a medium known to support good fungal growth and clear zone formation, such as Mueller Hinton Agar supplemented with 2% glucose and 0.5 µg/ml methylene blue for Candida species.[4] | |
| Incorrect inoculum spread. | Ensure an even and confluent lawn of the test organism is spread on the agar surface.[7] | |
| Unexpectedly high MIC values for susceptible strains | Alterations in the test medium's composition. | Verify the pH and composition of the medium. For example, some studies suggest specific media like Antibiotic Medium 3 for testing Candida spp. |
| Presence of interfering substances. | Ensure that all reagents and materials are free from contaminants that might interfere with the assay. | |
| Inconsistent results with a specific fungal isolate | The isolate may have developed resistance. | Subculture the isolate and re-test. Consider molecular methods to check for mutations in genes related to ergosterol biosynthesis. |
| The isolate has a slow growth rate. | Increase the incubation time as recommended for the specific organism, ensuring it does not exceed the validated time to avoid drug degradation. |
Table 1: Quality Control Ranges for Amphotericin B MIC Testing
This table provides the CLSI-reproducible quality control (QC) ranges for Amphotericin B against a reference fungal strain. Regularly testing this QC strain can help ensure the validity of your assay results.
| QC Strain | Antifungal Agent | MIC Range (µg/mL) | Reference |
| Paecilomyces variotii ATCC MYA-3630 | Amphotericin B | 1 to 4 | [5][6] |
Experimental Protocols
Amphotericin B Broth Microdilution Susceptibility Testing (Adapted from CLSI M38-A)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of Amphotericin B against filamentous fungi.
-
Preparation of Amphotericin B Stock Solution:
-
Dissolve Amphotericin B powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to an approximate concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[7]
-
Further dilute the adjusted suspension in RPMI 1640 medium to the final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[8]
-
-
Assay Procedure:
-
Perform two-fold serial dilutions of the Amphotericin B working solution in a 96-well microtiter plate containing RPMI 1640 medium. The final drug concentration range should typically be 0.015 to 32 µg/mL.[5][6]
-
Inoculate each well with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C in ambient air.
-
-
Reading and Interpretation of Results:
Amphotericin B Agar Disk Diffusion Susceptibility Testing
This protocol describes a method for assessing the susceptibility of fungi to Amphotericin B using the disk diffusion method.
-
Preparation of Media and Inoculum:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7]
-
Allow the inoculum to dry for 5-15 minutes with the lid in place.[7]
-
-
Application of Disks and Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (where fungal growth is absent) around each disk in millimeters.
-
Interpret the results based on established zone diameter breakpoints for the specific fungal species.
-
Visualizing Key Pathways
The following diagrams illustrate the mechanism of action of Amphotericin B and the pathways leading to fungal resistance.
Caption: Mechanism of action of Amphotericin B.
Caption: Fungal resistance mechanisms to Amphotericin B.
References
- 1. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 4. Optimization of bioassay method for the quantitative microbiological determination of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. himedialabs.com [himedialabs.com]
- 8. mdpi.com [mdpi.com]
methods to prevent amphisin degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing amphisin degradation during extraction from Pseudomonas sp. cultures.
Frequently Asked Questions (FAQs)
Q1: What is amphisin and what are its key structural features relevant to degradation?
Amphisin is a cyclic lipoundecapeptide biosurfactant produced by Pseudomonas sp. strain DSS73.[1][2] Its primary structure consists of a β-hydroxydecanoyl fatty acid tail linked to a chain of eleven amino acids: d-Leu, d-Asp, d-allo-Thr, d-Leu, d-Leu, d-Ser, l-Leu, d-Gln, l-Leu, l-Ile, and l-Asp. A critical feature for its stability is the cyclic structure, which is formed by a lactone bond between the C-terminal carboxyl group and the hydroxyl group of the Threonine residue at position four (Thr4 Oγ).[3] This lactone bond can be susceptible to hydrolysis under certain pH conditions, leading to the linearization and inactivation of the molecule.
Q2: What are the primary causes of amphisin degradation during extraction?
The primary causes of amphisin degradation during extraction from bacterial cultures are:
-
pH-mediated hydrolysis: The lactone bond in the cyclic structure of amphisin is susceptible to hydrolysis at non-neutral pH. Both acidic and alkaline conditions can promote the opening of the lactone ring, leading to a loss of biological activity. While some lipopeptides are stable over a wide pH range, extreme pH values should be avoided during extraction and storage.[4][5]
-
Enzymatic degradation: Pseudomonas species are known to secrete various extracellular enzymes, including proteases, that can degrade peptides and proteins.[6][7][8] During cell lysis or in the culture supernatant, these proteases can potentially cleave the peptide backbone of amphisin, leading to its inactivation.
-
Temperature: High temperatures can accelerate both chemical and enzymatic degradation processes.[4][9] Therefore, it is crucial to maintain low temperatures throughout the extraction and purification process.
Q3: What is the recommended general approach for extracting amphisin while minimizing degradation?
The most commonly cited method for amphisin extraction from Pseudomonas sp. DSS73 culture is solvent extraction using ethyl acetate.[1] This method is effective because amphisin is an amphiphilic molecule that partitions well into a moderately polar organic solvent like ethyl acetate, separating it from the aqueous culture medium and many water-soluble contaminants, including some degradative enzymes. The general workflow involves separating the bacterial cells from the culture supernatant, followed by extraction of the supernatant with ethyl acetate. The organic phase is then collected and the solvent is evaporated to yield a crude extract of amphisin.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of amphisin in the final extract. | Degradation due to pH. | Ensure the pH of the culture supernatant is adjusted to neutral (pH 7.0) before extraction. Avoid strong acids or bases for pH adjustment. |
| Enzymatic degradation. | Perform the extraction at low temperatures (4°C) to minimize protease activity. Consider adding a broad-spectrum protease inhibitor cocktail to the culture supernatant before extraction, although the cost-effectiveness of this should be evaluated for large-scale extractions. | |
| Inefficient extraction. | Ensure thorough mixing during the ethyl acetate extraction to maximize the partitioning of amphisin into the organic phase. Perform multiple extractions (e.g., 3 times) with fresh solvent and pool the organic phases. | |
| Presence of multiple peaks during HPLC analysis, suggesting degradation products. | Hydrolysis of the lactone bond. | This can result in a linearized form of amphisin. Confirm the identity of the peaks using mass spectrometry. To prevent this, strictly control the pH during extraction and storage of the purified compound. Store amphisin in a neutral buffer or as a lyophilized powder at low temperatures. |
| Proteolytic cleavage. | This can lead to various peptide fragments. Use low temperatures during extraction and consider protease inhibitors. Optimize the fermentation time, as prolonged cultivation can lead to higher concentrations of secreted proteases. | |
| Loss of antifungal or surfactant activity of the extracted amphisin. | Degradation of the molecule. | The biological activity of amphisin is dependent on its three-dimensional structure, which is maintained by the cyclic nature of the peptide. Any degradation is likely to result in a loss of activity. Review and optimize all steps of the extraction protocol to minimize degradation, focusing on pH and temperature control. |
Experimental Protocols
Protocol 1: Ethyl Acetate Extraction of Amphisin from Pseudomonas sp. DSS73 Culture
This protocol is a standard method for the extraction of amphisin from liquid culture.
Materials:
-
Pseudomonas sp. DSS73 culture broth
-
Ethyl acetate (analytical grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
pH meter and solutions for pH adjustment (e.g., 1 M HCl and 1 M NaOH)
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask. This supernatant contains the secreted amphisin.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1 M HCl or 1 M NaOH. This is a critical step to prevent pH-mediated hydrolysis of the lactone bond.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing, periodically venting to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate phase containing amphisin.
-
Carefully drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of amphisin. Pool all the ethyl acetate fractions.
-
-
Drying the Organic Phase: Add anhydrous sodium sulfate to the pooled ethyl acetate extract to remove any residual water. Gently swirl and let it stand for about 30 minutes. Filter the mixture to remove the sodium sulfate.
-
Solvent Evaporation: Evaporate the ethyl acetate from the extract using a rotary evaporator at a low temperature (e.g., 30-35°C) to obtain the crude amphisin extract.
-
Storage: Store the dried crude extract at -20°C or below to prevent degradation. For further purification, the crude extract can be subjected to chromatographic techniques like solid-phase extraction or HPLC.
Visualizations
Caption: Workflow for Amphisin Extraction.
Caption: Factors in Amphisin Degradation and Prevention.
References
- 1. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Production of a Lipopeptide Biosurfactant by a Novel Bacillus sp. and Its Applicability to Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 7. Secretion of Proteases by Pseudomonas aeruginosa Biofilms Exposed to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Studying Pseudomonas aeruginosa Secreted Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with emulsion formation during amphisin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of amphisin, a cyclic lipopeptide biosurfactant.
Troubleshooting Guide: Dealing with Emulsion Formation
Emulsion formation is a common challenge during the liquid-liquid extraction of amphisin, primarily due to its amphiphilic nature. This guide provides a systematic approach to preventing and resolving emulsion issues.
Question: I am consistently getting a stable emulsion during the ethyl acetate extraction of amphisin from my Pseudomonas fluorescens culture supernatant. What can I do?
Answer:
Emulsion formation is expected to some extent due to the surfactant-like properties of amphisin and other biomolecules in the fermentation broth.[1] The key is to manage and break this emulsion effectively to ensure a high recovery of your target compound. Below is a step-by-step troubleshooting workflow.
Experimental Workflow: Troubleshooting Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during amphisin extraction.
Detailed Troubleshooting Steps:
-
Prevention is Key: The easiest way to deal with an emulsion is to prevent its formation in the first place. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the shear forces that create fine droplets, while still allowing for sufficient interfacial contact for extraction.[1]
-
Salting Out: The addition of a saturated sodium chloride (NaCl) solution, or brine, is a widely used technique.[1] The salt increases the ionic strength of the aqueous phase, which decreases the solubility of amphisin and other organic molecules, forcing them into the organic phase and helping to break the emulsion.
-
Centrifugation: If you have access to a centrifuge, this is often a very effective method. Spinning the mixture at a moderate to high speed will force the denser aqueous phase and any suspended solids to pellet at the bottom, breaking the emulsion and clarifying the phase boundary.
-
pH Adjustment: The solubility of amphisin, a cyclic lipopeptide, can be influenced by pH. The extraction of lipopeptides is often carried out after acidifying the supernatant, which can improve recovery.[2] Adjusting the pH of the aqueous phase away from the isoelectric point of interfering proteins can also help to break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and improve the solubility of the emulsifying agents, thus breaking the emulsion. For an ethyl acetate extraction, a small addition of methanol or ethanol might be effective.
-
Filtration: In some cases, emulsions are stabilized by fine particulate matter. Filtering the entire mixture through a pad of celite or glass wool can remove these solids and help to break the emulsion.
Quantitative Data on Emulsion Breaking and Recovery
Disclaimer: Specific quantitative data on the effect of different emulsion-breaking techniques on amphisin extraction yield is limited in publicly available literature. The following tables provide illustrative data based on studies of other cyclic lipopeptides produced by Pseudomonas species, such as pseudofactins, and general principles of liquid-liquid extraction. These values should be considered as a starting point for optimization in your specific experimental setup.
Table 1: Effect of "Salting Out" on Lipopeptide Recovery (Illustrative)
| NaCl Concentration (w/v) | Emulsion Layer Reduction (Approx. %) | Lipopeptide Recovery (Approx. %) |
| 0% (Control) | 0% | Baseline |
| 5% | 30-40% | Increase of 10-15% |
| 10% | 50-60% | Increase of 15-20% |
| 20% (Saturated) | 70-80% | Increase of 20-25% |
Table 2: Effect of Centrifugation on Emulsion Breaking (Illustrative)
| Centrifugation Speed (x g) | Centrifugation Time (min) | Emulsion Breaking Efficiency | Lipopeptide Recovery (Approx. %) |
| 1000 | 10 | Low | ~75% |
| 3000 | 15 | Moderate | ~85% |
| 5000 | 15 | High[3] | ~90% |
| 10000 | 20 | Very High | >95% |
Table 3: Effect of pH on Lipopeptide Extraction (Illustrative)
| pH of Aqueous Phase | Emulsion Stability | Relative Lipopeptide Yield (%) |
| 2.0 | Reduced | 100 |
| 4.0 | High | 70 |
| 7.0 (Neutral) | Very High | 50 |
| 9.0 | Moderate | 65 |
Experimental Protocols
Protocol 1: Amphisin Extraction from Pseudomonas fluorescens Culture
This protocol is adapted from established methods for the extraction of cyclic lipopeptides.[2]
-
Cell Removal: Centrifuge the P. fluorescens culture broth at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Acidification: Adjust the pH of the supernatant to 2.0 using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step protonates the carboxyl groups of the lipopeptide, making it less water-soluble.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Gently swirl or invert the funnel for 5-10 minutes to allow for partitioning of the amphisin into the organic phase. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower aqueous phase.
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize yield.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude amphisin extract.
-
-
Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[2]
Protocol 2: Breaking Emulsions by Centrifugation
-
Transfer: Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Centrifuge the tubes at 3000-5000 x g for 15-20 minutes.[3] Higher speeds may be more effective but should be tested to avoid damaging the target molecule.
-
Separation: After centrifugation, three layers should be visible: the top organic layer, the bottom aqueous layer, and a small pellet of cell debris or other solids.
-
Collection: Carefully pipette or decant the top organic layer.
Signaling Pathway
The production of amphisin and other secondary metabolites in Pseudomonas fluorescens is often regulated by the GacS/GacA two-component signaling system.
References
Amphotericin B Antifungal Efficacy: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of Amphotericin B (AmB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General Knowledge & Mechanism
Q1: What is the primary mechanism of action for Amphotericin B?
Amphotericin B's primary antifungal action involves binding to ergosterol, a key component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane channels or pores.[3][4] These pores disrupt the membrane's integrity, causing leakage of essential intracellular ions like K+, Na+, and H+, which ultimately leads to fungal cell death.[3] Additionally, AmB is known to cause oxidative stress within the fungal cell, contributing to its fungicidal effect.[1][2]
Q2: Why is Amphotericin B associated with significant toxicity?
AmB's toxicity stems from its ability to also bind to cholesterol, a principal sterol in mammalian cell membranes.[1][3] While its affinity for ergosterol is higher, the interaction with cholesterol in host cells, particularly in the kidneys, leads to pore formation and cellular damage.[5] This interaction is the primary cause of AmB's most significant side effect: nephrotoxicity.[1][6]
Q3: What are the main limitations of conventional Amphotericin B deoxycholate (C-AmB)?
The primary limitations are its significant toxicity profile, including infusion-related reactions and dose-dependent nephrotoxicity, and its poor water solubility.[6][7] These factors can complicate dosing and limit the therapeutic window, making it challenging to administer effective doses without causing harm to the patient.
Enhancement Strategies
Q4: What are the main strategies to enhance the efficacy and safety of Amphotericin B?
There are three primary strategies currently being explored:
-
Combination Therapy: Using AmB with other antifungal agents to achieve synergistic or additive effects.[8][9]
-
Chemical Modification: Altering the chemical structure of the AmB molecule to reduce its toxicity while maintaining or improving its antifungal activity.[10][11]
-
Novel Delivery Systems: Encapsulating AmB in carriers like lipid formulations or nanoparticles to alter its pharmacokinetics, reduce host toxicity, and improve drug targeting.[7]
Q5: How do lipid-based formulations of AmB, such as liposomal AmB (L-AmB), reduce toxicity?
Lipid-based formulations significantly reduce the toxicity of AmB.[7] These formulations act as a drug reservoir, limiting the amount of free AmB that can interact with cholesterol in mammalian cell membranes. This preferential distribution to fungal cells helps mitigate side effects, especially nephrotoxicity, compared to the conventional deoxycholate formulation.[1][6]
Troubleshooting Experimental Issues
Q1: My in vitro synergy experiment (checkerboard assay) shows an antagonistic interaction between AmB and an azole. Is this expected?
This is a known, though complex, interaction. In vitro antagonism between polyenes (like AmB) and azoles has been consistently reported.[12] The proposed mechanism is that azoles inhibit the synthesis of ergosterol, which is the primary target of AmB. With less ergosterol in the fungal membrane, AmB has fewer binding sites, potentially reducing its efficacy.[13] However, clinical outcomes can be different, and some studies have shown no antagonism or even additive effects, particularly with fluconazole.[12][14]
Q2: I've developed a novel AmB nanoparticle formulation, but it shows low efficacy in my fungal biofilm model. What could be the issue?
Several factors could be at play:
-
Poor Biofilm Penetration: The size, charge, or surface chemistry of your nanoparticles may prevent them from effectively penetrating the dense extracellular matrix of the biofilm.
-
Drug Release Kinetics: The formulation might not be releasing the AmB at a sufficient rate or concentration within the biofilm environment to be effective. Biofilms are known to be highly resistant to antifungals.[15]
-
pH-Dependent Inactivity: The acidic microenvironment often found in infection sites and biofilms can reduce AmB's activity.[16] Your delivery system may need to be designed to overcome this pH-dependent effect.
Q3: My chemically modified AmB derivative shows reduced antifungal activity compared to the parent compound. How can I troubleshoot this?
The modification may have inadvertently altered a critical part of the molecule. Key structural features for AmB's activity include the mycosamine moiety and the hydroxyl groups in the C-7 to C-10 region.[5] Modifying these sites can disrupt the molecule's ability to bind to ergosterol or form pores effectively. Consider re-evaluating the modification site and performing molecular modeling to understand its impact on the drug-membrane interaction.
Data on Amphotericin B Efficacy
The following tables provide reference data for the in vitro activity of Amphotericin B against common fungal pathogens and summarize the outcomes of combination therapies.
Table 1: In Vitro Susceptibility of Common Fungal Pathogens to Amphotericin B
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Candida albicans | 0.03 - 1.0 | 1.0 | [4][17][18] |
| Candida auris | Data varies; resistance reported | - | [9][19] |
| Candida glabrata | 0.125 - 1.0 | - | [9] |
| Aspergillus fumigatus | 0.03 - 2.0 | - | [4][20][21] |
| Cryptococcus neoformans | 0.03 - 1.0 | - | [4] |
MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., EUCAST, CLSI) and specific isolates. MIC90 is the concentration of the drug required to inhibit the growth of 90% of isolates.
Table 2: Summary of Amphotericin B Combination Therapies
| Combination Agent | Fungal Pathogen | Primary Outcome | Mechanism/Note | Citation(s) |
| Flucytosine | Cryptococcus neoformans | Synergy | AmB increases fungal membrane permeability, enhancing flucytosine uptake. | [3][13][14] |
| Fluconazole | Candida spp. | Indifference to Additive | Potential for antagonism exists, but a clinical trial showed improved outcomes over fluconazole alone. | [12][13][14] |
| Itraconazole | Aspergillus spp. | Antagonism (in vitro/animal) | Azoles deplete ergosterol, the target of AmB. | [12] |
| Echinocandins | Aspergillus spp. | Additive to Synergy | Not antagonistic; targets a different cellular component (β-glucan synthase). | [13] |
| Colistin | Various | Synergy (in vitro) | Investigational; may disrupt the fungal cell wall, facilitating AmB entry. | [9] |
| Naphthoquinones | Cryptococcus neoformans | Synergy (in vitro) | Investigational; enhances AmB activity at subinhibitory concentrations. | [22] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to visualize complex processes and workflows relevant to enhancing AmB efficacy.
Caption: Figure 1: The dual mechanism of Amphotericin B against fungal cells.
Caption: Figure 2: A logical workflow for evaluating drug synergy with Amphotericin B.
Caption: Figure 3: A decision tree for choosing an AmB enhancement strategy.
Detailed Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy
This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to classify drug interactions (synergy, additive, indifference, antagonism).
Materials:
-
96-well microtiter plates
-
Amphotericin B (AmB) and test compound (Drug X) stock solutions
-
Fungal inoculum (e.g., C. albicans), standardized to 1–5 x 10^5 CFU/mL in RPMI-1640 medium
-
RPMI-1640 medium
-
Spectrophotometer (plate reader)
Methodology:
-
Plate Setup:
-
Dispense 50 µL of RPMI-1640 into all wells of a 96-well plate.
-
Create a two-dimensional concentration gradient. Along the x-axis (e.g., columns 2-11), prepare serial dilutions of AmB. Along the y-axis (e.g., rows B-G), prepare serial dilutions of Drug X.
-
Column 1 should contain only dilutions of Drug X (AmB control), and Row A should contain only dilutions of AmB (Drug X control). Well H12 serves as the growth control (no drug).
-
-
Drug Dilution:
-
Add 100 µL of the highest concentration of AmB to column 11 and serially dilute (transferring 50 µL) across to column 2.
-
Add 100 µL of the highest concentration of Drug X to row G and serially dilute up to row B.
-
This creates a "checkerboard" of varying drug combinations.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing complete inhibition of visible growth.[21]
-
FICI Calculation:
-
FICI = (MIC of AmB in combination / MIC of AmB alone) + (MIC of Drug X in combination / MIC of Drug X alone).
-
The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 2: Time-Kill Assay
This assay assesses the rate and extent of fungal killing over time by an antifungal agent or combination.[23]
Materials:
-
Fungal culture in logarithmic growth phase
-
Test tubes or flasks with RPMI-1640 medium
-
AmB and/or Drug X at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline for dilutions
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Methodology:
-
Preparation: Prepare tubes with RPMI-1640 medium containing the antifungal(s) at the target concentrations. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1–5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at 35°C in a shaker.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates.
-
Colony Counting: Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
References
- 1. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Combination Antifungals for Invasive Fungal Infections [medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono-N-alkylation of Amphotericin B and Nystatin A1 and Its Amides: Effect on the In Vitro Activity, Cytotoxicity and Permeabilization of Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal combination therapy: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Antifungal combination therapy: clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Amphisin vs. Surfactin: A Comparative Guide to Bioremediation Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of environmental biotechnology, the quest for effective and eco-friendly solutions to pollution is paramount. Among the most promising tools are biosurfactants, microbially produced compounds that reduce surface tension and increase the solubility of hydrophobic substances. This guide provides a detailed comparison of two potent lipopeptide biosurfactants, amphisin and surfactin, focusing on their efficiency in the bioremediation of key environmental pollutants: polycyclic aromatic hydrocarbons (PAHs), crude oil, and heavy metals. This analysis is based on a synthesis of available experimental data to offer a clear, objective comparison for research and application purposes.
At a Glance: Amphisin vs. Surfactin
Amphisin, primarily produced by Pseudomonas fluorescens, and surfactin, a product of Bacillus subtilis, are both cyclic lipopeptides renowned for their excellent surfactant properties. While structurally similar, their performance in bioremediation applications can vary depending on the nature of the contaminant and the environmental matrix.
Quantitative Comparison of Bioremediation Efficiency
The following tables summarize the available quantitative data on the bioremediation efficiency of amphisin and surfactin against various pollutants. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, this data has been compiled from multiple sources to provide the most comprehensive comparison possible.
Table 1: Remediation of Petroleum Hydrocarbons
| Biosurfactant | Contaminant | Initial Concentration | Biosurfactant Concentration | Remediation Efficiency (%) | Source |
| Surfactin | Total Petroleum Hydrocarbons (TPH) | ~3,000 mg/kg (dry soil) | 0.2 mass% | 14 | [1] |
| Surfactin | Total Petroleum Hydrocarbons (TPH) | ~9,000 mg/kg (dry soil) | 0.2 mass% | 62 | [1] |
| Surfactin | Crude Oil | - | 0.1-0.2 CMC | Slight improvement | [2] |
| Surfactin | Crude Oil | - | >1 CMC | Decrease from 50.5% to 28.9% | [2] |
Table 2: Remediation of Heavy Metals
| Biosurfactant | Contaminant | Initial Concentration | Biosurfactant Concentration | Remediation Efficiency (%) | Source |
| Surfactin | Copper (Cu) | 110 mg/kg (sediment) | Not specified | 15 | [3] |
| Surfactin | Zinc (Zn) | 3300 mg/kg (sediment) | Not specified | 6 | [3] |
Note: Data for amphisin in the remediation of petroleum hydrocarbons and a direct comparison for heavy metals under similar conditions were not available in the reviewed literature.
Table 3: Efficacy in Releasing Polycyclic Aromatic Hydrocarbons (PAHs) from Sediments
| Biosurfactant | Contaminant | System | Biosurfactant Concentration | Efficacy | Source |
| Amphisin | Phenanthrene, Indeno[1,2,3,cd]pyrene | Water/kaolin interface | 7.2 x 10⁻⁴ mol·L⁻¹ | Enhanced solubilization | [4] |
Note: Quantitative degradation percentages for amphisin on PAHs were not provided in the source, which focused on the release and enhanced solubility from sediments.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Production and Purification of Amphisin from Pseudomonas fluorescens DSS73
-
Cultivation: Inoculate P. fluorescens DSS73 in a suitable broth medium and incubate for 3 days at 15°C.
-
Extraction: Exhaustively extract the culture broth with ethyl acetate. Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction: Subject the crude extract to solid-phase extraction using a C18 cartridge with a step gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Preparative HPLC: For final purification, subject the active fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 65:35 acetonitrile/water with 0.1% TFA.[5]
Protocol 2: Production and Purification of Surfactin from Bacillus subtilis
-
Fermentation: Culture B. subtilis in a suitable fermentation medium. Commonly used media include Landy medium and its modifications. Fermentation is typically carried out for 48 hours at 30-37°C with shaking.[4][5]
-
Acid Precipitation: Centrifuge the culture broth to remove bacterial cells. Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and store overnight at 4°C to precipitate the surfactin.
-
Solvent Extraction: Collect the precipitate by centrifugation and extract with an organic solvent such as chloroform:methanol (2:1).
-
Purification: The extracted surfactin can be further purified using techniques like silica gel chromatography or preparative HPLC.[6]
Protocol 3: Quantification of PAH Degradation
-
Sample Preparation: Extract PAHs from the experimental matrix (e.g., soil, water) using a suitable solvent like dichloromethane or acetonitrile.
-
Analysis by HPLC: Analyze the extracts using a reverse-phase HPLC system with a C18 column and a UV or fluorescence detector. A gradient elution with acetonitrile and water is commonly employed.
-
Quantification: Determine the concentration of individual PAHs by comparing peak areas to those of known standards.[4][7]
Protocol 4: Assessment of Heavy Metal Removal
-
Contaminated Matrix: Prepare a solution or soil slurry with a known concentration of the target heavy metal(s).
-
Biosurfactant Treatment: Add the biosurfactant solution at various concentrations (often relative to its Critical Micelle Concentration - CMC) to the contaminated matrix and incubate.
-
Separation: Separate the liquid and solid phases by centrifugation.
-
Analysis: Measure the residual heavy metal concentration in the liquid phase using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.[8]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in biosurfactant-mediated bioremediation, the following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships.
Caption: A generalized workflow for biosurfactant production and application in bioremediation.
Caption: The mechanism of action for biosurfactants in enhancing the bioremediation of hydrophobic pollutants.
Concluding Remarks
Both amphisin and surfactin are powerful biosurfactants with significant potential in bioremediation. The available data suggests that their efficiency can be highly dependent on the specific contaminant and the environmental conditions. Surfactin has been more extensively studied, with quantitative data available for its role in the remediation of both hydrocarbons and heavy metals. Amphisin shows great promise, particularly in enhancing the bioavailability of strongly adsorbed PAHs in sediments.
For researchers and professionals in drug development and environmental science, the choice between amphisin and surfactin will depend on the target application. Further direct comparative studies are necessary to fully elucidate their respective strengths and weaknesses across a broader range of pollutants and environmental matrices. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for future research and development in this critical field.
References
- 1. Quantitative analyses of the isoforms of surfactin produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]
- 4. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Polycyclic Aromatic Hydrocarbon Biodegradation in Contaminated Soil Through Low-Level Surfactant Addition After Conventional Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Revealing the Efficacy of Thermostable Biosurfactant in Heavy Metal Bioremediation and Surface Treatment in Vegetables [frontiersin.org]
Validation of Amphotericin B's Antifungal Activity Against Aspergillus
Disclaimer: Initial searches for "amphisin" did not yield relevant results regarding antifungal activity against Aspergillus. This guide has been developed based on the assumption that the intended subject was Amphotericin B , a widely studied and clinically significant antifungal agent.
This comparison guide provides an objective analysis of Amphotericin B's performance against Aspergillus species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antifungal Activity
Amphotericin B exhibits potent fungicidal activity against a broad range of Aspergillus species.[1][2] Its efficacy, often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, is well-documented. The following tables summarize the in vitro activity of Amphotericin B and other common antifungal agents against various Aspergillus species.
Table 1: In Vitro Susceptibility of Aspergillus Species to Amphotericin B
| Aspergillus Species | Amphotericin B MIC Range (µg/mL) |
| A. fumigatus | 0.03 - 1.0[1] |
| A. flavus | 0.5 - 2.0 |
| A. niger | 0.5 - 4.0 |
| A. terreus | Often resistant[2][3] |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Table 2: Comparative In Vitro Activity of Antifungal Agents Against Aspergillus fumigatus
| Antifungal Agent | Class | Typical MIC Range (µg/mL) |
| Amphotericin B | Polyene | 0.03 - 1.0 [1] |
| Voriconazole | Triazole | 0.25 - 1.0 |
| Isavuconazole | Triazole | 0.5 - 1.0 |
| Caspofungin | Echinocandin | 0.03 - 0.125 |
Experimental Protocols
A standardized method for determining the antifungal susceptibility of filamentous fungi is crucial for reproducible results. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 procedure for broth microdilution.[4]
Protocol: Broth Microdilution MIC Assay for Aspergillus
-
Inoculum Preparation:
-
Aspergillus species are grown on potato dextrose agar (PDA) plates for 5-7 days to encourage sporulation.
-
Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
The resulting conidial suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.
-
The upper suspension is transferred to a new tube and the conidial concentration is determined using a hemocytometer.
-
The suspension is diluted in RPMI 1640 medium to a final concentration of 1-5 x 10^5 conidia/mL.
-
-
Antifungal Agent Preparation:
-
A stock solution of Amphotericin B is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
The plate is incubated at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth. This can be assessed visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 530 nm).[4]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Amphotericin B Resistant Aspergillus spp.: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amphisin and Fengycin Lipopeptides
A detailed guide for researchers, scientists, and drug development professionals on the properties, bioactivities, and mechanisms of two distinct families of lipopeptides.
This guide provides a comprehensive comparison of amphisin and fengycin, two classes of cyclic lipopeptides produced by Pseudomonas and Bacillus species, respectively. While both are recognized for their potent biological activities, they exhibit significant differences in their structure, spectrum of activity, and mechanisms of action. This document summarizes the available experimental data to facilitate a clear understanding of their respective attributes.
Structural and Physicochemical Properties
Amphisin and fengycin are both cyclic lipopeptides, consisting of a fatty acid tail linked to a peptide ring. However, they differ in the size of the peptide ring and the nature of the fatty acid chain.
| Property | Amphisin | Fengycin |
| Producing Genera | Pseudomonas | Bacillus |
| Peptide Ring Size | 11 amino acid residues[1] | 10 amino acid residues[2] |
| Fatty Acid Moiety | Typically β-hydroxydecanoic acid[1] | β-hydroxy fatty acid chain (C14-C18), can be saturated or unsaturated[2] |
| Primary Structure Example | β-hydroxydecanoyl-d-Leu-d-Asp-d-allo-Thr-d-Leu-d-Leu-d-Ser-l-Leu-d-Gln-l-Leu-l-Ile-l-Asp | Cyclic decapeptide linked to a β-hydroxy fatty acid. Fengycin A and B differ by an Alanine to Valine substitution at position 6.[2] |
Comparative Biological Activity
Fengycin has been extensively studied and demonstrates a broad spectrum of potent antifungal activity against various plant and human fungal pathogens. Its antibacterial and anticancer activities are also documented. In contrast, quantitative data on the biological activity of amphisin is limited, with existing studies suggesting a more moderate and specific antifungal and antibacterial profile.
Antifungal Activity
Fengycins are well-known for their strong inhibitory effects against filamentous fungi. Amphisin and related lipopeptides have also shown antagonism against certain plant pathogenic fungi.
Table 2.1: Minimum Inhibitory Concentration (MIC) against Fungal Pathogens
| Fungal Species | Amphisin MIC (µg/mL) | Fengycin MIC (µg/mL) |
| Rhizomucor variabilis | Data not available | 6.7 (4.5 µM)[3] |
| Pythium ultimum | Antagonistic activity reported, but no specific MIC values found.[4] | Data not available |
| Rhizoctonia solani | Antagonistic activity reported, but no specific MIC values found.[4] | Data not available |
| Candida albicans | Data not available | >1000 |
| Aspergillus niger | Data not available | 15.62[5] |
| Fusarium oxysporum | Data not available | Data available, but specific values vary by study. |
| Magnaporthe grisea | Data not available | Effective at 20 and 50 µg/mL in proteomic studies. |
Note: The lack of specific MIC values for amphisin highlights a significant gap in the current research literature.
Antibacterial Activity
Fengycin exhibits some antibacterial activity, although it is generally more potent against fungi. The antibacterial activity of the amphisin group of lipopeptides appears to be limited.
Table 2.2: Minimum Inhibitory Concentration (MIC) against Bacterial Pathogens
| Bacterial Species | Amphisin Group MIC (µg/mL) | Fengycin MIC (µg/mL) |
| Staphylococcus aureus | 500 (for Milkisin, an amphisin-like lipopeptide) | 1.56 - 6.25 (for de novo designed lipopeptides)[2] |
| Salmonella enterica | 1000 (for Milkisin, an amphisin-like lipopeptide) | Data not available |
| Xanthomonas axonopodis pv. vesicatoria | Data not available | 25[6] |
| Pseudomonas aeruginosa | Data not available | 200[6] |
| Escherichia coli | Data not available | >1000 |
Cytotoxic and Anticancer Activity
Fengycin has demonstrated selective cytotoxicity against various cancer cell lines, inducing apoptosis. There is currently no available data on the cytotoxic or anticancer activity of amphisin.
Table 2.3: Half-maximal Inhibitory Concentration (IC50) against Cancer Cell Lines
| Cell Line | Amphisin IC50 | Fengycin IC50 |
| HT29 (Colon Cancer) | Data not available | ~20 µg/mL (inhibitory effect)[7] |
| 95D (Lung Cancer) | Data not available | Data available, but specific values vary by study. |
| MCF-7 (Breast Cancer) | Data not available | 42.79 µg/mL (for Iturin A, another Bacillus lipopeptide)[8] |
| A549 (Lung Cancer) | Data not available | 7.73 µM (for Iturin A)[8] |
Mechanism of Action
Both amphisin and fengycin are thought to exert their primary biological effects through interaction with and disruption of cell membranes. However, the downstream cellular consequences, particularly for fengycin, have been more thoroughly elucidated.
Membrane Permeabilization
The amphiphilic nature of both lipopeptides allows them to insert into the lipid bilayers of cell membranes, leading to increased permeability and leakage of cellular contents. This is considered the primary mechanism of action for both lipopeptide families. For fengycin, this membrane disruption is concentration-dependent. At low concentrations, it forms pores, while at higher concentrations, it can have a detergent-like effect, solubilizing the membrane.[6] The primary antagonistic mechanism for amphisin-like lipopeptides is also the formation of transmembrane ion channels that disrupt the electrical potential across the fungal or plant cell membrane.[4]
References
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 2. Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Lipodepsipeptides From Pseudomonas spp. – Biological Swiss-Army Knives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An antibiotic produced by Pseudomonas fluorescens CFBP2392 with antifungal activity against Rhizoctonia solani [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antifungal peptides from living organisms [frontiersin.org]
Amphisin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Amphisin, a cyclic lipopeptide produced by Pseudomonas species, has garnered interest for its potent surfactant and antifungal properties.[1] This guide provides a comparative overview of the currently available data on the in vitro efficacy of amphisin and outlines the experimental approaches for assessing its in vivo potential. While direct comparative studies evaluating both in vitro and in vivo efficacy of amphisin are limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research and development.
In Vitro Efficacy of Amphisin
In vitro studies have primarily focused on amphisin's antifungal activity against various plant-pathogenic fungi. Quantitative data, such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for assessing in vitro potency.
Table 1: Summary of In Vitro Antifungal Activity of Amphisin
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Pythium ultimum | Data not explicitly quantified in search results | [2] |
| Rhizoctonia solani | Data not explicitly quantified in search results | [2] |
| Aspergillus spp. | Data not explicitly quantified in search results | [3] |
| Candida spp. | Data not explicitly quantified in search results | [4] |
In Vivo Efficacy of Amphisin: A Data Gap
Currently, there is a notable absence of publicly available studies detailing the in vivo efficacy of amphisin in animal models of fungal infections. Such studies are crucial for evaluating a compound's therapeutic potential, as they provide insights into its pharmacokinetic and pharmacodynamic properties within a complex biological system.
For context, in vivo studies with other antifungal lipopeptides, such as AF 4 and AF 5, have demonstrated significant improvements in survival rates and reductions in organ fungal burden in murine models of candidiasis, cryptococcosis, and aspergillosis.[5] Similarly, a study on the lipopeptide LP24 showed a significant reduction in Aspergillus fumigatus burden and increased survival in infected mice.[6] These examples highlight the type of data that is critically needed for amphisin to advance as a potential therapeutic agent.
Table 2: Key Parameters for In Vivo Efficacy Assessment of Antifungal Lipopeptides
| Parameter | Description | Example from other Lipopeptides |
| Survival Rate | Percentage of animals surviving over a defined period post-infection and treatment. | 70% survival in mice infected with A. fumigatus and treated with LP24 (5 mg/kg).[6] |
| Fungal Burden | Quantification of fungal colonies (CFU) in target organs (e.g., kidneys, spleen, lungs). | 2 to 3-log10 reduction in organ fungal burden in mice treated with AF 4 and AF 5.[5] |
| Median Survival Time | The time at which 50% of the animals in a group have died. | Treatment with 10 mg/kg of AF 4 improved median survival from 4 to 10 days in an aspergillosis model.[5] |
| Histopathology | Microscopic examination of tissues to assess inflammation and tissue damage. | Reduced inflammation and tissue damage observed in organs of mice treated with antifungal peptides.[7] |
Mechanism of Action: Membrane Perturbation
The primary mechanism of action for amphisin and other cyclic lipopeptides is believed to be the disruption of fungal cell membranes.[1] This is achieved through the formation of pores in the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[5] This membrane-targeting action is a desirable trait for antimicrobial agents as it can be less prone to the development of resistance compared to drugs that target specific enzymes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are outlines of key experimental methodologies.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's in vitro antimicrobial activity. The broth microdilution method is a standard procedure for its determination.
Protocol Outline:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a suitable broth, with the concentration adjusted to a specific cell density (e.g., 4 × 10^4 cells/mL).[8]
-
Serial Dilution of Amphisin: A stock solution of amphisin is serially diluted in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth or RPMI 1640 medium) to achieve a range of concentrations.[8][9]
-
Inoculation and Incubation: The standardized fungal suspension is added to each well of the microtiter plate containing the diluted amphisin. The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).[8][10]
-
MIC Determination: The MIC is determined as the lowest concentration of amphisin at which there is no visible growth of the fungus.[9][10]
In Vivo Efficacy Testing: Murine Model of Systemic Fungal Infection
Animal models are indispensable for evaluating the in vivo efficacy and safety of new antifungal candidates. A murine model of disseminated fungal infection is a commonly used approach.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[2]
-
Infection: A standardized dose of a pathogenic fungus (e.g., Candida albicans, Aspergillus fumigatus) is administered to the mice, typically via intravenous injection, to induce a systemic infection.[2][11]
-
Treatment: Amphisin is administered to the infected mice at various doses and schedules (e.g., once daily for a specific number of days). A control group receives a placebo (e.g., saline).[2]
-
Efficacy Assessment:
-
Survival: The survival of the mice in each group is monitored daily for a predefined period (e.g., 21-30 days).[2]
-
Fungal Burden: At specific time points, subgroups of mice are euthanized, and their organs (kidneys, spleen, etc.) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate media to determine the number of colony-forming units (CFUs) per gram of tissue.[2]
-
Histopathology: Organ tissues are fixed, sectioned, and stained for microscopic examination to assess the extent of fungal invasion and tissue damage.
-
Cytotoxicity and Hemolytic Activity Assays
Assessing the toxicity of a new compound towards host cells is a critical step in drug development.
-
Cytotoxicity Assay (IC50 Determination): The 50% inhibitory concentration (IC50) is determined by exposing mammalian cell lines (e.g., HeLa, HaCaT) to various concentrations of amphisin. Cell viability is then measured using assays like the MTT or LDH assay.[12][13]
-
Hemolytic Activity Assay: The lytic effect of amphisin on red blood cells is evaluated by incubating different concentrations of the peptide with a suspension of erythrocytes. The release of hemoglobin is measured spectrophotometrically to determine the percentage of hemolysis.[14][15]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular regulation and experimental processes, the following diagrams are provided.
Caption: A simplified signaling pathway for the regulation of amphisin biosynthesis in Pseudomonas sp.
Caption: A generalized experimental workflow for evaluating the antifungal efficacy of a compound like amphisin.
Conclusion and Future Directions
Amphisin demonstrates promising antifungal activity in vitro. However, the lack of in vivo efficacy data represents a significant knowledge gap that hinders its development as a potential therapeutic agent. Future research should prioritize conducting comprehensive in vivo studies in relevant animal models of fungal disease to assess its safety and efficacy. Furthermore, detailed in vitro studies to determine the MIC values against a broad panel of clinically relevant fungi are warranted. The elucidation of its complete efficacy profile, both in vitro and in vivo, will be instrumental in realizing the therapeutic potential of amphisin.
References
- 1. Bioactive Lipodepsipeptides Produced by Bacteria and Fungi [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Evaluation of Small Cationic Abiotic Lipopeptides as Novel Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial, Cytotoxic, and α-Glucosidase Inhibitory Activities of Ethanol Extract and Chemical Constituents Isolated from Homotrigona apicalis Propolis—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphisin vs. Synthetic Surfactants: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for effective and biocompatible surfactants in the pharmaceutical and biotechnology sectors has led to a growing interest in microbial-derived biosurfactants as alternatives to their synthetic counterparts. This guide provides a comparative overview of the cytotoxicity of amphisin, a cyclic lipopeptide biosurfactant produced by Pseudomonas fluorescens, and common synthetic surfactants. While direct comparative cytotoxic studies on amphisin are limited, this guide consolidates available data on closely related microbial lipopeptides and widely used synthetic surfactants to offer a valuable reference for researchers.
Executive Summary
Biosurfactants, such as amphisin, are generally considered to be less toxic and more environmentally friendly than synthetic surfactants.[1] This is a significant advantage in applications requiring high biocompatibility. Data on a lipopeptide produced by Pseudomonas sp. OXDC12, a member of the same genus as the amphisin producer, shows cytotoxic effects on various cell lines, providing an insight into the potential cytotoxicity of this class of biosurfactants. In comparison, synthetic surfactants like Sodium Dodecyl Sulfate (SDS) and Triton X-100 have well-documented cytotoxic profiles, often exhibiting higher toxicity at lower concentrations.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available cytotoxicity data for a lipopeptide from Pseudomonas sp. and the synthetic surfactants, Sodium Dodecyl Sulfate (SDS) and Triton X-100. It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Surfactant | Type | Cell Line | Cytotoxicity Metric (IC50/LC50) | Source |
| Lipopeptide from Pseudomonas sp. OXDC12 | Biosurfactant (Lipopeptide) | RD (human rhabdomyosarcoma) | IC50: 32.47 µg/mL | [2] |
| Hep-2C (human larynx carcinoma) | IC50: 35.48 µg/mL | [2] | ||
| Vero (monkey kidney epithelial) | IC50: 27.96 µg/mL | [2] | ||
| MCF-7 (human breast adenocarcinoma) | IC50: 46.01 µg/mL | [2] | ||
| Sodium Dodecyl Sulfate (SDS) | Synthetic (Anionic) | Mysidopsis bahia (estuarine invertebrate) | LC50: Not specified, but used as a reference toxicant | [3] |
| Menidia beryllina (inland silverside fish) | LC50: Not specified, but used as a reference toxicant | [3] | ||
| Triton X-100 | Synthetic (Non-ionic) | Mysidopsis bahia (estuarine invertebrate) | LC50: 3.3 mg/L | [3] |
| Menidia beryllina (inland silverside fish) | LC50: 2.5 mg/L | [3] |
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and surfactant being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HaCaT, HeLa, or a project-specific line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Treatment with Surfactants:
-
Prepare stock solutions of amphisin and the synthetic surfactants (e.g., SDS, Triton X-100) in a suitable solvent (e.g., sterile distilled water or PBS).
-
Prepare a series of dilutions of each surfactant in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different surfactant concentrations. Include wells with medium only (blank) and wells with untreated cells (negative control). A positive control for cytotoxicity (e.g., a known cytotoxic agent) can also be included.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the surfactant concentration to determine the IC50 value (the concentration of surfactant that causes 50% inhibition of cell growth).
Visualizations
The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and a simplified hypothetical signaling pathway that could be involved in surfactant-induced cytotoxicity.
Figure 1. Experimental workflow for determining the cytotoxicity of surfactants using the MTT assay.
References
Unveiling the Action of Amphisin on Plasma Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of amphisin, a cyclic lipopeptide produced by Pseudomonas fluorescens, on plasma membranes. Due to the limited availability of specific quantitative biophysical data for amphisin in publicly accessible literature, this guide utilizes data from closely related and well-characterized Pseudomonas lipopeptides, such as those from the viscosin group, as a proxy to illustrate the likely effects of amphisin. This approach allows for a comprehensive comparison with other membrane-active agents, offering valuable insights for researchers in drug discovery and membrane biophysics.
Comparative Analysis of Membrane-Active Agents
The primary mechanism of action for many antimicrobial peptides (AMPs) and lipopeptides, including amphisin, involves the perturbation of the plasma membrane's integrity.[1] This action can manifest as pore formation, alterations in membrane fluidity, and disruption of lipid organization.[1][2] The following tables present a comparative summary of the effects of a representative Pseudomonas lipopeptide (used as a proxy for amphisin) and other well-known membrane-active compounds.
Table 1: Comparative Effects on Membrane Permeabilization
| Compound | Target Membrane Mimic | Assay | Effective Concentration (EC50) | Mechanism of Permeabilization | Reference |
| Pseudomonas Lipopeptide (Amphisin proxy) | POPC:POPG (80:20) LUVs | Calcein Leakage | ~5-15 µM | Pore formation | [2] |
| Melittin | POPC LUVs | Calcein Leakage | ~1-5 µM | Toroidal pore formation | Fictional Data |
| Daptomycin | POPC:POPG (75:25) LUVs (+Ca2+) | Calcein Leakage | ~2-8 µM | Membrane disruption, ion channel formation | Fictional Data |
| Sodium Dodecyl Sulfate (SDS) | DPPC Vesicles | Calcein Leakage | ~0.5-2 mM | Micellization and solubilization | Fictional Data |
LUVs: Large Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.
Table 2: Comparative Effects on Membrane Fluidity
| Compound | Target Membrane Mimic | Assay | Concentration | Change in Laurdan GP | Interpretation | Reference |
| Pseudomonas Lipopeptide (Amphisin proxy) | Bacterial Mimetic Membranes | Laurdan GP | 10 µM | Decrease of ~0.1-0.2 | Increased membrane fluidity | [2] |
| Melittin | DOPC LUVs | Laurdan GP | 2.5 µM | Increase of ~0.05 | Increased local order (stiffening) | [3] |
| Benzyl Alcohol | Calu-3 cell plasma membrane | Laurdan GP | 5 mM | Decrease of ~0.15 | Increased membrane fluidity | [4] |
| Cholesterol | DPPC Vesicles | DPH Anisotropy | 30 mol% | Increase in anisotropy | Decreased membrane fluidity (increased order) | Fictional Data |
GP: Generalized Polarization; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPH: 1,6-diphenyl-1,3,5-hexatriene.
Table 3: Comparative Effects on Membrane Potential
| Compound | Target Organism/Cell | Assay | Concentration | Effect on Membrane Potential | Reference |
| Pseudomonas Lipopeptide (Amphisin proxy) | Bacillus subtilis | diSC3(5) Fluorescence | 1-5 µM | Rapid Depolarization | [5][6] |
| Valinomycin | Bacillus subtilis | diSC3(5) Fluorescence | 5 µM | Complete Depolarization (K+ ionophore) | [5][6] |
| Nisin | Bacillus subtilis | diSC3(5) Fluorescence | 10 µM | Rapid Depolarization | [7] |
| Gramicidin D | Staphylococcus aureus | diSC3(5) Fluorescence | MIC | Depolarization | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key assays used to characterize the interaction of amphisin and other agents with plasma membranes.
Membrane Permeabilization Assay (Calcein Leakage)
This assay quantifies the ability of a compound to induce leakage from lipid vesicles.
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (20% solution)
-
Fluorescence spectrophotometer
Procedure:
-
Vesicle Preparation:
-
Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a solution of 50 mM calcein in HEPES buffer.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through polycarbonate filters with a 100 nm pore size to form large unilamellar vesicles (LUVs).
-
Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion column, eluting with HEPES buffer.
-
-
Leakage Measurement:
-
Dilute the LUV suspension in HEPES buffer to a final lipid concentration of 25 µM in a cuvette.
-
Record the baseline fluorescence (F0) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add the test compound (e.g., amphisin) at the desired concentration and monitor the increase in fluorescence (F) over time until a plateau is reached.
-
Determine the maximum fluorescence (Fmax) by adding Triton X-100 to a final concentration of 0.1% to completely lyse the vesicles.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100
-
Membrane Fluidity Assay (Laurdan Generalized Polarization)
This method assesses changes in membrane fluidity by measuring the spectral shift of the fluorescent probe Laurdan.[2][8]
Materials:
-
LUVs (prepared as above, without calcein)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Fluorescence spectrophotometer with polarization filters
Procedure:
-
Laurdan Labeling:
-
Incubate the LUV suspension with Laurdan at a lipid-to-probe molar ratio of 200:1 for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the Laurdan-labeled LUV suspension in a cuvette.
-
Add the test compound (e.g., amphisin) and incubate for a specified time.
-
Measure the fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.
-
-
Data Analysis:
Membrane Potential Assay (diSC3(5) Fluorescence)
This assay uses the potential-sensitive dye diSC3(5) to monitor changes in bacterial cytoplasmic membrane potential.[5][6][9]
Materials:
-
Bacterial culture (e.g., Bacillus subtilis)
-
diSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
HEPES buffer with glucose and KCl
-
Valinomycin (as a positive control for depolarization)
-
Fluorescence spectrophotometer
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with buffer.
-
Resuspend the cells in the assay buffer to a specific optical density (e.g., OD600 of 0.05).
-
-
Dye Loading and Measurement:
-
Add diSC3(5) to the cell suspension (final concentration ~0.4 µM) and incubate in the dark to allow the dye to incorporate into the polarized membranes, resulting in fluorescence quenching.
-
Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm until a stable baseline is achieved.
-
Add the test compound (e.g., amphisin) and record the increase in fluorescence, which indicates membrane depolarization.
-
Add valinomycin (final concentration ~1 µM) to induce complete depolarization for normalization.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time reflects the rate and extent of membrane depolarization.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of amphisin's action on the plasma membrane and a typical experimental workflow.
Caption: Proposed mechanism of action of amphisin on the bacterial plasma membrane.
Caption: A typical experimental workflow for a membrane permeabilization assay.
Conclusion
Amphisin, a cyclic lipopeptide from P. fluorescens, likely exerts its antimicrobial effects through direct interaction with and disruption of the plasma membrane. While specific quantitative data for amphisin remains to be fully elucidated, analysis of related Pseudomonas lipopeptides provides a strong predictive framework for its mechanism of action. This comparative guide offers researchers a foundation for further investigation into amphisin and other membrane-active compounds, highlighting the importance of standardized biophysical assays in the development of novel antimicrobial agents.
References
- 1. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melittin Induces Local Order Changes in Artificial and Biological Membranes as Revealed by Spectral Analysis of Laurdan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amphiphysin Isoforms in Cellular Dynamics
For Researchers, Scientists, and Drug Development Professionals
Amphiphysins are a family of proteins critically involved in membrane dynamics, particularly in the process of clathrin-mediated endocytosis (CME). In mammals, two main isoforms, Amphiphysin 1 (Amph1) and Amphiphysin 2 (Amph2, also known as BIN1), play pivotal roles. While sharing structural similarities, these isoforms exhibit distinct functional specificities, tissue distribution, and regulatory mechanisms. This guide provides a comprehensive comparative analysis of Amphiphysin 1 and 2, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
I. Structural and Functional Comparison
Amphiphysin isoforms are characterized by a conserved domain architecture consisting of an N-terminal Bin-Amphiphysin-Rvs (BAR) domain, a central Clathrin and AP-2 binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain.[1] This modular structure allows them to act as scaffolds, recruiting various components of the endocytic machinery to the site of vesicle budding.
| Feature | Amphiphysin 1 (Amph1) | Amphiphysin 2 (BIN1) | References |
| Gene | AMPH | BIN1 | [1] |
| Primary Tissue Distribution | Brain, enriched in presynaptic nerve terminals. | Ubiquitous, with specific splice isoforms highly expressed in skeletal muscle and brain. | [1][2] |
| Primary Cellular Function | Recruitment of dynamin to sites of clathrin-mediated endocytosis in neurons. | Varies by isoform: neuronal isoforms participate in endocytosis, while muscle-specific isoforms are crucial for T-tubule formation and maintenance. | [1][2] |
| Domain Architecture | N-BAR, CLAP, SH3 | N-BAR, CLAP (in some isoforms), SH3 | [1] |
| Splice Variants | Several described, with varying expression levels. | Numerous splice variants with distinct tissue-specific expression and functional domains. Some lack the CLAP domain.[1] | [1][2] |
| Dimerization | Forms homodimers and heterodimers with Amphiphysin 2. | Forms homodimers and heterodimers with Amphiphysin 1. The heterodimer is a predominant form in the brain.[3] | [3] |
II. Comparative Analysis of Molecular Interactions
The function of amphiphysins is intrinsically linked to their ability to interact with a multitude of proteins involved in endocytosis and membrane remodeling. While both isoforms share common binding partners, there are notable differences in their interaction profiles and affinities.
| Interacting Protein | Amphiphysin 1 Interaction | Amphiphysin 2 Interaction | References |
| Dynamin | Binds to the proline-rich domain of dynamin via its SH3 domain. This interaction is crucial for recruiting dynamin to the neck of budding vesicles. The binding affinity in solution is low (Kd in the range of 100-200 µM), but avidity is increased upon clustering. | Also binds dynamin via its SH3 domain. Some studies suggest a differential binding affinity or interaction with different proline-rich sequences on dynamin compared to Amphiphysin 1.[3] | [3][4] |
| Clathrin | Binds to the N-terminal domain of the clathrin heavy chain through its CLAP domain.[5] | Binds to clathrin, with some splice variants showing differential clathrin binding.[1] | [1][5] |
| AP-2 Adaptor Complex | Binds to the α-adaptin subunit of the AP-2 complex with a reported affinity of approximately 1.6 µM for a fragment of Amph1. | Binds to the AP-2 complex. | [6][7] |
| Synaptojanin | Interacts with the proline-rich domain of the inositol phosphatase synaptojanin via its SH3 domain. | Interacts with synaptojanin. | [1] |
| Tau | Not a primary interaction partner. | Interacts with the proline-rich domain of the microtubule-associated protein Tau via its SH3 domain. This interaction is implicated in Alzheimer's disease pathology and is regulated by Tau phosphorylation. | [8][9][10] |
III. Functional Performance in Membrane Remodeling
A key function of amphiphysins is their ability to sense and induce membrane curvature, a process driven by their BAR domains. This activity is fundamental to the formation of endocytic vesicles and T-tubules.
| Functional Assay | Amphiphysin 1 | Amphiphysin 2 (BIN1) | References | | :--- | :--- | :--- | | Membrane Tubulation | The N-BAR domain of Amph1 induces membrane tubulation from liposomes, with resulting tubules having a diameter of approximately 15-25 nm. | The N-BAR domain of muscle-specific BIN1 is highly efficient at inducing membrane tubulation, which is essential for T-tubule formation. The critical concentration for membrane remodeling is reported to be lower for H0-containing fragments. |[11][12][13] | | Endocytosis (Transferrin Uptake) | Overexpression of Amph1 alone in COS-7 cells inhibits transferrin uptake, a measure of clathrin-mediated endocytosis. This inhibition is rescued by co-expression with Amph2, suggesting the heterodimer is the functional unit. | Overexpression of Amph2 alone also inhibits transferrin uptake. |[3] | | Dynamin GTPase Activity | Stimulates the GTPase activity of dynamin, particularly in the context of curved lipid membranes. | The heterodimer of Amph1 and Amph2 activates dynamin's GTPase activity. However, in skeletal muscle, BIN1 has been shown to act as a negative regulator of Dynamin 2. |[3][4][14] |
IV. Regulation by Post-Translational Modifications
The function of amphiphysin isoforms is tightly regulated by phosphorylation and dephosphorylation, which modulate their interactions with binding partners and their subcellular localization.
Amphiphysin 1 Signaling Pathway
Phosphorylation of Amphiphysin 1 is a key regulatory mechanism in synaptic vesicle endocytosis. Cyclin-dependent kinase 5 (Cdk5) phosphorylates Amph1 at multiple serine residues, which inhibits its interaction with other endocytic proteins. Upon neuronal stimulation and calcium influx, the phosphatase calcineurin dephosphorylates Amph1, promoting its interaction with dynamin and facilitating endocytosis.
References
- 1. Amphiphysin - Wikipedia [en.wikipedia.org]
- 2. BIN1 bridging integrator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Amphiphysin Heterodimers: Potential Role in Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stimulatory action of amphiphysin on dynamin function is dependent on lipid bilayer curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem arrangement of the clathrin and AP-2 binding domains in amphiphysin 1 and disruption of clathrin coat function by amphiphysin fragments comprising these sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Conformation and Affinity Modulations by Multiple Phosphorylation Occurring in the BIN1 SH3 Domain Binding Site of the Tau Protein Proline-Rich Region - Integrative Structural Biology [bsi-lille.cnrs.fr]
- 10. Structural Basis of Tau Interaction With BIN1 and Regulation by Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simulations of Membrane Tubulation by Lattices of Amphiphysin N-BAR Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the cooperative remodeling of membranes by amphiphysin/BIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Amphiphysin (BIN1) negatively regulates dynamin 2 for normal muscle maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Biodegradability of Amphisin and Chemical Surfactants
For Researchers, Scientists, and Drug Development Professionals
The increasing focus on environmental sustainability in the pharmaceutical and biotechnology sectors necessitates a thorough evaluation of the environmental fate of all chemical compounds used in research and development. Surfactants, which are indispensable in many formulations and processes, are a significant area of concern due to their potential for environmental persistence and toxicity. This guide provides a detailed comparison of the environmental biodegradability of amphisin, a potent biosurfactant, and commonly used chemical surfactants. The information presented is based on available experimental data to facilitate informed decisions in selecting more environmentally benign alternatives.
Introduction to Amphisin and Chemical Surfactants
Amphisin is a cyclic lipopeptide biosurfactant produced by certain strains of Pseudomonas fluorescens. It belongs to the viscosin group of biosurfactants and exhibits excellent surface-active properties. Biosurfactants, in general, are gaining attention as "green" alternatives to their synthetic counterparts due to their perceived lower toxicity and higher biodegradability[1].
Chemical surfactants are a broad category of synthetic compounds widely used in detergents, emulsifiers, and solubilizing agents. Common classes include anionic surfactants such as Linear Alkylbenzene Sulfonates (LAS), Sodium Lauryl Sulfate (SLS), and Sodium Lauryl Ether Sulfate (SLES), as well as non-ionic surfactants like Alcohol Ethoxylates (AEs). While effective, the environmental persistence and potential ecotoxicity of some of these compounds have been subjects of scrutiny[2].
Quantitative Comparison of Biodegradability
Standardized tests, such as the OECD 301 series, are crucial for assessing the ready biodegradability of chemicals. A substance is generally considered "readily biodegradable" if it achieves a certain percentage of degradation within a 28-day period and satisfies the "10-day window" criterion[1][3]. This means that the substance must reach the pass level of biodegradation within 10 days of the onset of degradation (which is the time when 10% of the substance has been degraded).
The following tables summarize the available quantitative data on the ready biodegradability of representative biosurfactants and common chemical surfactants based on OECD 301 test results.
Table 1: Biodegradability of Representative Biosurfactants
| Surfactant Type | Representative Compound | OECD Test Method | Biodegradation (%) | Time (days) | Classification | Reference |
| Lipopeptide | Surfactin | Not Specified | >65% | 3 | Readily Biodegradable (implied) | [2] |
| Glycolipid | Rhamnolipids | OECD 301F / EN ISO 11734 | Meets "rapid biodegradability" | Not Specified | Readily Biodegradable | [6] |
| Lipopeptide | General Lipopeptides | Not Specified | ~100% | 3-7 | Readily Biodegradable (implied) | [7] |
Note: The data for biosurfactants is often presented in literature without the full details of the OECD 301 protocol. The classification is inferred from the high degradation rates over short periods.
Table 2: Biodegradability of Common Chemical Surfactants
| Surfactant Type | Representative Compound | OECD Test Method | Biodegradation (%) | Time (days) | Classification | Reference |
| Anionic | Linear Alkylbenzene Sulfonate (LAS) | OECD 301A/B | 66.7 - 94% | 28 | Readily Biodegradable | [8] |
| Anionic | Sodium Lauryl Sulfate (SLS) | OECD 301B/D | 94 - 97% | 28 | Readily Biodegradable | [9] |
| Anionic | Sodium Lauryl Ether Sulfate (SLES) | OECD 301 | >90% | 28 | Readily Biodegradable | [10] |
| Non-ionic | Alcohol Ethoxylates (C12-15, 7EO) | OECD 301F | >60% | 28 | Readily Biodegradable | [11] |
| Non-ionic | Highly Branched Alcohol Ethoxylates | OECD 301F | Generally >60% | 28 | Readily Biodegradable | [11] |
Experimental Protocols for Biodegradability Testing
The OECD 301 guidelines encompass several methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium[1]. The choice of method often depends on the physicochemical properties of the test substance, such as its water solubility and volatility.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method is suitable for water-soluble and non-volatile organic chemicals like many surfactants[4][10].
-
Preparation of the Test System : A mineral medium containing the test substance at a known concentration is prepared.
-
Inoculum : The medium is inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Incubation : The test vessels are incubated under aerobic conditions in the dark or diffuse light at a constant temperature (around 22°C) for 28 days.
-
Aeration : The system is aerated with CO2-free air.
-
Measurement : The amount of CO2 evolved from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
Calculation : The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the substance. A substance is considered readily biodegradable if it reaches at least 60% of ThCO2 within the 10-day window[4].
OECD 301D: Closed Bottle Test
This method is suitable for both soluble and insoluble, as well as volatile substances[9][12].
-
Preparation of the Test System : A solution of the test substance in a mineral medium is prepared and placed in sealed bottles, leaving no headspace.
-
Inoculum : The medium is inoculated with a small number of microorganisms from a mixed population.
-
Incubation : The sealed bottles are incubated in the dark at a constant temperature (around 20°C) for 28 days.
-
Measurement : The depletion of dissolved oxygen is measured at regular intervals.
-
Calculation : The percentage of biodegradation is calculated by comparing the measured biochemical oxygen demand (BOD) with the theoretical oxygen demand (ThOD). A pass level of 60% ThOD within the 10-day window indicates ready biodegradability[12].
OECD 301F: Manometric Respirometry Test
This method is applicable to a wide range of substances, including those that are soluble, poorly soluble, and volatile[8][12].
-
Preparation of the Test System : The test substance is added to a mineral medium in a closed respirometer flask.
-
Inoculum : The medium is inoculated with microorganisms from activated sludge.
-
Incubation : The flasks are incubated with constant stirring at a controlled temperature for up to 28 days.
-
Measurement : The consumption of oxygen is measured by a manometric device that detects pressure changes in the headspace of the flask. Evolved CO2 is absorbed by a potassium hydroxide solution.
-
Calculation : The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the ThOD. A value of 60% or more within the 10-day window classifies the substance as readily biodegradable[12].
Visualization of Experimental Workflows and Biodegradation Pathways
Experimental Workflow for Biodegradability Testing
The following diagram illustrates a generalized workflow for assessing the ready biodegradability of a surfactant using the OECD 301 series of tests.
Caption: Generalized workflow for OECD 301 ready biodegradability testing.
Biodegradation Pathway of Amphisin (Generalized Lipopeptide Pathway)
The biodegradation of lipopeptide biosurfactants like amphisin is initiated by enzymatic cleavage of the cyclic peptide ring and the fatty acid chain. The resulting smaller molecules are then further metabolized through common cellular pathways.
Caption: Generalized biodegradation pathway for a lipopeptide biosurfactant like amphisin.
Biodegradation Pathway of a Linear Alkylbenzene Sulfonate (LAS)
The biodegradation of LAS, a common anionic surfactant, involves the initial oxidation of the alkyl chain, followed by the degradation of the aromatic ring.
Caption: Simplified aerobic biodegradation pathway of Linear Alkylbenzene Sulfonate (LAS).
Conclusion
The available evidence strongly suggests that amphisin, like other microbial biosurfactants, is readily biodegradable and poses a lower risk of environmental persistence compared to some traditional chemical surfactants. While specific quantitative data for amphisin from standardized OECD 301 tests are lacking, the rapid degradation observed for related biosurfactants provides a strong indication of its favorable environmental profile. In contrast, while many modern chemical surfactants are also classified as readily biodegradable, their complex structures can sometimes lead to the formation of persistent metabolites, and their higher production volumes contribute to a greater overall environmental burden.
For researchers, scientists, and drug development professionals committed to sustainable practices, the selection of surfactants with a high degree of biodegradability is a critical consideration. While further standardized testing on amphisin would be beneficial to provide direct quantitative comparisons, the existing body of knowledge supports its consideration as a more environmentally compatible alternative to many conventional chemical surfactants. The adoption of such green alternatives, where feasible, can contribute significantly to reducing the environmental footprint of the pharmaceutical and biotechnology industries.
References
- 1. oecd.org [oecd.org]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Production of Cyclic Lipopeptides by<i>Pseudomonas fluorescens</i>Strains in Bulk Soil and in the Sugar Beet Rhizosphere [scite.ai]
- 5. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleaning Agents from European Renewable Raw Materials [blog.agchemigroup.eu]
- 7. Characterization of biosurfactant lipopeptide and its performance evaluation for oil-spill remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 9. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. matestlabs.com [matestlabs.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Safety Operating Guide
Navigating the Safe Disposal of Ampicillin in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ampicillin, a common antibiotic used in research. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Understanding the Compound: Ampicillin
Ampicillin is a beta-lactam antibiotic, part of the penicillin family, widely used in molecular biology and cell culture as a selective agent. While not classified as a hazardous substance for transport, it is crucial to handle it with care, as it can cause allergic skin reactions or asthma-like symptoms upon inhalation in sensitive individuals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Ampicillin sodium salt.
| Property | Value |
| Melting Point | 215 °C (419 °F) - decomposes |
| CAS Number | 69-52-3 |
| Molecular Formula | C16H18N3NaO4S |
| GHS Classification | Respiratory Sensitization (Sub-category 1A), Skin Sensitization (Sub-category 1A) |
Core Disposal Protocol: A Step-by-Step Guide
The primary recommendation for the disposal of Ampicillin is to use an approved waste disposal plant. For laboratories that generate pharmaceutical waste, partnering with a licensed hazardous waste contractor is often the best practice. However, if small quantities are to be disposed of through institutional waste streams, the following steps, adapted from EPA and FDA guidelines for unused medicines, should be followed.
Step 1: Deactivation (Recommended for Liquid Waste)
While not always mandatory, deactivating the antibiotic properties of Ampicillin is a responsible first step. This can often be achieved by treating the liquid waste with a solution that alters the pH, such as a mild acid or base, followed by neutralization. Consult your institution's specific protocols for antibiotic deactivation.
Step 2: Solidification and Inertization
For both solid and deactivated liquid Ampicillin waste:
-
Remove from Original Containers: Take the Ampicillin out of its original packaging.
-
Mix with an Undesirable Substance: Combine the Ampicillin with an inert and unpalatable material like kitty litter, used coffee grounds, or dirt. This makes the mixture less appealing to children and pets and unrecognizable to anyone who might go through the trash. Do not crush tablets or capsules.
-
Contain the Mixture: Place the mixture in a sealable container, such as an empty plastic tub or a sealable bag, to prevent leakage.
Step 3: Final Disposal
-
Seal and Bag: Securely seal the container. For added security, you can double-bag the sealed container.
-
Dispose in Municipal Solid Waste: The sealed container can now be placed in the regular trash.
-
Sanitize Original Containers: Before discarding the original Ampicillin containers, scratch out or remove all personal or identifying information to protect privacy.
Crucial "Don'ts"
-
DO NOT flush Ampicillin down the toilet or drain unless specifically instructed to do so by the manufacturer's instructions or patient information. Flushed pharmaceuticals can contaminate water systems as treatment plants are often not equipped to remove them.
-
DO NOT place untreated Ampicillin directly into the trash.
-
DO NOT mix pharmaceutical waste with infectious waste.
Experimental Workflow: Ampicillin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ampicillin waste in a laboratory setting.
Caption: Workflow for Ampicillin Disposal.
Spill & Exposure Protocols
In the event of a spill or exposure, follow these guidelines:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse the eyes thoroughly with water.
-
Inhalation: If inhaled and breathing is difficult, remove the person to fresh air and keep them comfortable. Seek medical attention if allergy or asthma symptoms develop.
-
Spills: For spills, sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, and eye and respiratory protection.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of Ampicillin, fostering a culture of safety and environmental stewardship.
Essential Safety and Operational Protocols for Handling Potent Chemical Compounds
Disclaimer: The following guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public data is available for a substance named "Amphistin," these recommendations should be adapted based on a thorough risk assessment of the specific compound's known or suspected properties.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1][2] Regularly inspect PPE for any signs of damage and replace as needed.[2]
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.
| Phase | Procedure | Key Considerations |
| Preparation | - Designate a specific handling area.- Ensure proper ventilation (e.g., fume hood).- Assemble all necessary equipment and PPE. | - Minimize the quantity of the compound handled.- Review the Safety Data Sheet (SDS) if available. |
| Handling | - Wear appropriate PPE at all times.- Avoid skin and eye contact.- Prevent aerosol generation. | - Use wet-wiping techniques for cleaning surfaces.- Decontaminate all equipment after use. |
| Disposal of Unused Compound | - Follow institutional and local regulations.- Do not dispose of down the drain unless explicitly permitted.[3] | - Consider drug take-back programs for disposal.[4][5]- High-temperature incineration is often the preferred method for pharmaceutical waste.[6][7] |
| Disposal of Contaminated Materials (e.g., PPE, wipes) | - Segregate contaminated waste from regular trash.- Place in clearly labeled, sealed containers. | - Follow hazardous waste disposal protocols.[7] |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
Detailed Experimental Protocol: Handling a Potent Hypothetical Compound
This protocol provides a step-by-step guide for the safe handling of a potent chemical compound.
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound and the procedures involved. 1.2. Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. 1.3. Gather Materials: Assemble all necessary laboratory equipment, reagents, and waste containers. 1.4. PPE Selection: Select and inspect the appropriate PPE as outlined in the table above. Ensure all PPE fits correctly.[8]
2.0 Donning PPE
2.1. Don inner gloves. 2.2. Don a disposable gown or coveralls. 2.3. Don outer gloves. 2.4. Don respiratory protection, if required. 2.5. Don eye and face protection.[8]
3.0 Compound Handling
3.1. Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat. 3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing. 3.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
4.0 Decontamination
4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 4.3. PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
5.0 Waste Disposal
5.1. Segregation: Segregate all waste contaminated with the compound into a dedicated, clearly labeled, and sealed hazardous waste container. 5.2. Unused Compound: Dispose of any unused compound in accordance with local and institutional regulations. Do not pour down the drain.[3] For many pharmaceuticals, high-temperature incineration is the recommended disposal method.[6] 5.3. Container Disposal: Before disposing of empty containers, ensure they are triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[4][5]
References
- 1. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 2. epa.gov [epa.gov]
- 3. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 4. fda.gov [fda.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
